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  • Product: 2-bromoquinoline-8-carboxylic acid
  • CAS: 1426144-88-8

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromoquinoline-8-Carboxylic Acid

This guide details the solubility profile, solvent selection criteria, and handling protocols for 2-bromoquinoline-8-carboxylic acid .[1] [1] Executive Summary & Chemical Identity 2-Bromoquinoline-8-carboxylic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection criteria, and handling protocols for 2-bromoquinoline-8-carboxylic acid .[1]

[1]

Executive Summary & Chemical Identity

2-Bromoquinoline-8-carboxylic acid is a bifunctional heteroaromatic scaffold used primarily as an intermediate in the synthesis of metallo-pharmaceuticals and complex quinoline derivatives.[1] Its solubility behavior is governed by two competing structural domains:

  • The Lipophilic Core: The 2-bromoquinoline moiety, which favors organic, non-polar to moderately polar solvents.[1]

  • The Hydrophilic Handle: The C8-carboxylic acid group, which introduces strong hydrogen-bonding capability and pH-dependent solubility.[1]

Quick Reference: Solubility Matrix

Solvent Class Representative Solvents Solubility Rating Primary Application
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Stock solutions, Reaction media
Protic (Alcohols) Methanol, Ethanol Moderate (Temp.[1] dependent) Recrystallization, Washing
Chlorinated Dichloromethane (DCM), Chloroform Low/Moderate Extraction (often requires co-solvent)
Aqueous (Basic) 0.1M NaOH, Na₂CO₃ High (as salt) Aqueous workup, pH extraction

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Precipitation, Trituration |[1]

Physicochemical Basis of Solubility

To manipulate this compound effectively, researchers must understand the Structure-Property Relationships (SPR) dictating its behavior.[1]

Structural Analysis[2]
  • H-Bonding Network: The carboxylic acid at position 8 is capable of intramolecular hydrogen bonding with the quinoline nitrogen (N1), forming a pseudo-5-membered ring.[1] This internal bond can reduce solubility in polar protic solvents compared to para-isomers (e.g., 4-carboxylic acid) by masking the polar functionality.[1]

  • Lipophilicity (LogP): The 2-bromo substituent significantly increases the lipophilicity (predicted LogP ~2.5–3.[1]0) compared to the parent quinoline-8-carboxylic acid.[1] This makes the compound less soluble in pure water but highly soluble in organic solvents capable of dipole-dipole interactions.[1]

The "2-Bromo" Reactivity Warning

Critical Caution: The bromine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (


).[1]
  • Avoid: Prolonged heating in nucleophilic solvents (e.g., primary amines, alkoxides) unless substitution is the intended reaction.[1]

  • Preferred: Non-nucleophilic polar aprotic solvents (DMF, DMSO) or hindered alcohols (Isopropanol) for heating.[1]

Experimental Solubility Data & Solvent Selection

Polar Aprotic Solvents (Recommended for Synthesis)

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF) [1]

  • Solubility: High.[1] The dipole-dipole interactions of DMSO disrupt the crystal lattice energy of the quinoline stack efficiently.[1]

  • Protocol: For biological assays or stock solutions, dissolve at 20–50 mM in 100% DMSO. Sonication at 40°C may be required to initiate dissolution due to crystal packing.[1]

Protic Solvents (Recommended for Purification)

Methanol (MeOH) & Ethanol (EtOH) [1]

  • Behavior: The compound exhibits a steep solubility curve relative to temperature.[1] It is sparingly soluble at room temperature (RT) but soluble at reflux.

  • Application: This property makes ethanol the solvent of choice for recrystallization .[1]

  • Data Correlation: Analogous compounds (e.g., 8-bromo-2-methylquinoline) are frequently purified by crystallization from hot ethanol [1].[1]

Aqueous Solubility & pH Switching

The carboxylic acid functionality (


 approx. 4.5–5.0) allows for "pH switching," a critical technique for purification without chromatography.[1]
  • Acidic/Neutral pH (< 4): The molecule exists in its neutral, protonated form.[1] Solubility in water is negligible.[1]

  • Basic pH (> 8): Treatment with bases (NaOH, NaHCO₃) deprotonates the carboxylic acid, forming the water-soluble carboxylate salt.[1]

Diagram: pH-Dependent Solubility Switch

SolubilitySwitch Neutral Neutral Form (Insoluble in Water) Soluble in Organics Salt Carboxylate Salt (Water Soluble) Insoluble in Organics Neutral->Salt Deprotonation Base Base Treatment (NaOH / NaHCO3) Salt->Neutral Reprotonation (Precipitation) Acid Acidification (HCl / H2SO4)

Caption: Cycle of solubility modulation using pH. This mechanism is used to extract the compound from organic reaction mixtures into the aqueous phase, washing away non-acidic impurities.[1]

Validated Protocols

Protocol: Recrystallization from Ethanol

Use this method to purify crude material synthesized via oxidation or bromination pathways.[1]

  • Preparation: Place 1.0 g of crude 2-bromoquinoline-8-carboxylic acid in a round-bottom flask.

  • Dissolution: Add absolute ethanol (10 mL) and a magnetic stir bar. Attach a reflux condenser.[1]

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add ethanol in 2 mL increments until a clear solution is obtained.[1]

  • Filtration (Optional): If insoluble black particulates remain (common in quinoline synthesis), filter the hot solution through a pre-heated Celite pad.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the resulting needles/precipitate via vacuum filtration.[1][2] Wash the cake with cold ethanol (2 x 5 mL).

  • Drying: Dry under vacuum at 40°C to remove residual solvent.[1]

Protocol: Saturation Shake-Flask Method (Solubility Determination)

Use this method if exact quantitative solubility data is required for a specific solvent formulation.[1]

  • Excess Addition: Add excess solid compound to 2 mL of the target solvent in a glass vial.

  • Equilibration: Cap the vial and shake/stir at the target temperature (e.g., 25°C) for 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate (supernatant) and analyze via HPLC-UV (detection at 254 nm) against a standard curve prepared in DMSO.

Synthesis & Handling Context

Understanding the synthesis context helps predict impurities and solubility issues.[1]

Common Synthetic Route: The compound is often accessible via the oxidation of 8-methyl-2-bromoquinoline or the bromination of quinoline-8-carboxylic acid [2, 3].[1]

  • Implication: If your material is dark or sticky, it likely contains unreacted oxidants or brominated byproducts.[1] These impurities are often more soluble in DCM than the product.[1] A DCM wash of the crude solid can improve purity before recrystallization.[1]

Diagram: Purification Decision Tree

PurificationTree Start Crude 2-Bromoquinoline- 8-carboxylic acid Check Is it a Solid or Oil? Start->Check Solid Solid Check->Solid Clean Oil Oil/Gum Check->Oil Impure Recryst Recrystallize from Hot Ethanol Solid->Recryst High Purity Needed Trituration Triturate with Cold DCM or Ether Oil->Trituration Induce Solidification AcidBase Acid/Base Extraction (Dissolve in NaOH -> Wash DCM -> Acidify) Oil->AcidBase Persistent Oil Trituration->Check AcidBase->Recryst Final Polish

Caption: Decision logic for purifying the compound based on its physical state and solubility properties.

References

  • Synthesis of 8-bromo-2-methylquinoline: The crystal structure and synthesis of the methyl-analog confirm solubility in hot ethanol and the ability to crystallize upon cooling.[1] Acta Crystallographica Section E, 2009.[1]

  • Bromination of Quinoline Derivatives: Methodologies for introducing bromine

    
     on quinolinones or direct bromination, requiring polar aprotic workups.[1] ACG Publications, 2016.[1] 
    
  • Quinoline-8-carboxylic acid Solubility: Baseline solubility data for the parent scaffold indicates high solubility in DMSO and basic aqueous media.[1] MedChemExpress Datasheet.

Sources

Exploratory

2-bromoquinoline-8-carboxylic acid CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-bromoquinoline-8-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry. Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 2-bromoquinoline-8-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.

Advanced Scaffold for Medicinal Chemistry & Metallo-Pharmaceuticals

Chemical Identity & Database Integration

2-Bromoquinoline-8-carboxylic acid is a bifunctional quinoline derivative characterized by a labile bromine atom at the C2 position and a chelating carboxylic acid moiety at the C8 position (peri-position to the nitrogen). This specific substitution pattern renders it a high-value intermediate for designing fragment-based drug candidates and metal-binding ligands.

Identifier Value
CAS Number 1426144-88-8
IUPAC Name 2-Bromoquinoline-8-carboxylic acid
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
SMILES OC(=O)c1cccc2nc(Br)ccc12
InChI Key (Predicted) SMDUUZMMJKRMDS-UHFFFAOYSA-N (Isomer specific)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Structural Analysis & Reactivity Profile

The molecule features two distinct reactive centers that allow for orthogonal functionalization:

  • C2-Bromine (Electrophilic Center):

    • Reactivity: The C2 position in quinoline is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen.

    • Application: It serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups.

    • Comparison: The 2-bromo substituent is generally more reactive toward SNAr than the 3- or 6-bromo isomers but less reactive than the 2-chloro analog in some catalytic cycles, offering tunable selectivity.

  • C8-Carboxylic Acid (Chelating/Nucleophilic Center):

    • Reactivity: Typical carboxylic acid transformations (esterification, amide coupling).

    • Chelation: The proximity of the C8-COOH group to the quinoline nitrogen (N1) creates a bidentate binding pocket (N,O-donor set), mimicking the privileged 8-hydroxyquinoline scaffold. This allows for the coordination of transition metals (Zn²⁺, Cu²⁺, Fe³⁺), making it relevant for metallo-enzyme inhibitors.

Synthesis & Manufacturing Protocols

While commercial supplies exist, custom synthesis is often required for bulk applications. The most robust pathway involves the functionalization of the 2-position of a pre-existing 8-substituted quinoline core.

Primary Synthetic Route: Activation of 8-Carboxycarbostyril

This protocol utilizes the conversion of the tautomeric 2-hydroxy group (lactam form) to the bromide using phosphorus oxybromide.

Step-by-Step Methodology
  • Starting Material: 2-Hydroxyquinoline-8-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-8-carboxylic acid).

  • Bromination:

    • Reagents: Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) with DMF (catalytic).

    • Conditions: Anhydrous conditions, reflux (80–100°C) for 2–4 hours.

    • Mechanism: The POBr₃ converts the carbonyl oxygen of the lactam into a leaving group (phosphorate), which is then displaced by bromide.

    • Note: The carboxylic acid may be temporarily converted to an acid bromide during this step but will hydrolyze back to the acid during the aqueous workup. Alternatively, protecting the acid as a methyl ester prior to bromination is recommended to avoid side reactions.

  • Workup & Purification:

    • Quench the reaction mixture carefully into ice water.

    • Adjust pH to ~4–5 to precipitate the free acid.

    • Filter the solid and recrystallize from ethanol or acetonitrile.

Visualization of Synthetic Logic

SynthesisPath Start 8-Methylquinoline Oxidation Oxidation (SeO2 or KMnO4) Start->Oxidation Inter1 Quinoline-8-carboxylic acid Oxidation->Inter1 Activation N-Oxidation (mCPBA) Inter1->Activation Inter2 Quinoline-N-oxide 8-carboxylic acid Activation->Inter2 Rearrangement Reagent: POBr3 (Nucleophilic acyl substitution) Inter2->Rearrangement Product 2-Bromoquinoline- 8-carboxylic acid (CAS 1426144-88-8) Rearrangement->Product AltStart 2-Hydroxyquinoline- 8-carboxylic acid AltStart->Rearrangement Direct Bromination

Figure 1: Synthetic pathways to 2-bromoquinoline-8-carboxylic acid. The direct bromination of the 2-hydroxy precursor is the most atom-economical route.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The molecule serves as a "privileged structure" fragment. The quinoline ring provides π-stacking interactions, while the acid group can form salt bridges with lysine or arginine residues in protein active sites.

  • Target Class: Metallo-β-lactamases (MBLs) and Kinases.

  • Mechanism: The 8-COOH and N1 atoms can chelate the active site Zinc ions in MBLs, potentially restoring antibiotic susceptibility in resistant bacteria.

Ligand Synthesis for Catalysis

Derivatives of this acid are used to create P,N-ligands or N,O-ligands for asymmetric catalysis. The 2-bromo position allows for the attachment of bulky chiral phosphines, creating a steric environment that induces enantioselectivity.

Analytical Characterization Standards

To ensure the integrity of the compound for research use, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Expect a downfield singlet or doublet for the carboxylic acid proton (13.0–14.0 ppm).

    • The C3 and C4 protons of the pyridine ring will appear as doublets (J ≈ 8.5 Hz).

    • The C2-Br substitution results in a lack of a proton signal at ~8.8 ppm (typical for unsubstituted quinoline).

  • Mass Spectrometry (ESI):

    • Look for the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal intensity).

    • Positive Mode: [M+H]⁺ ≈ 252/254.

    • Negative Mode: [M-H]⁻ ≈ 250/252.

  • IR Spectroscopy:

    • Carbonyl stretch (C=O): 1680–1710 cm⁻¹ (broad, carboxylic acid).

    • C-Br stretch: 500–600 cm⁻¹.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard StatementCodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.

  • Disposal: Halogenated organic waste stream.

References

  • PubChem Compound Summary. 2-Bromoquinoline-8-carboxylic acid (CAS 1426144-88-8).[1][2][3][4] National Center for Biotechnology Information. Available at: [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Foundational

Photophysical Characterization &amp; Functional Utility of 2-Bromoquinoline-8-Carboxylic Acid

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Halogenated Scaffold for Metallosupramolecular Chemistry & "Turn-On" Sensing Executive Summary & Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Halogenated Scaffold for Metallosupramolecular Chemistry & "Turn-On" Sensing

Executive Summary & Molecular Architecture

2-Bromoquinoline-8-carboxylic acid (2-Br-8-QCA) represents a "privileged scaffold" in photochemistry and medicinal chemistry. Unlike its highly fluorescent parent (quinoline) or its hydroxylated analog (8-hydroxyquinoline), 2-Br-8-QCA occupies a unique photophysical niche defined by the Heavy Atom Effect and Dual-Site Functionality .

While the parent quinoline chromophore typically exhibits fluorescence in the blue region (380–450 nm), the introduction of a bromine atom at the C2 position drastically alters the excited-state dynamics. The heavy halogen facilitates rapid Intersystem Crossing (ISC) via spin-orbit coupling, quenching singlet emission (


) and populating the triplet state. This "dark" ground state makes 2-Br-8-QCA an ideal candidate for:
  • Background-Free "Turn-On" Probes: Fluorescence is restored only upon specific chemical reactions (e.g., substitution of Br) or rigidification via metal chelation.

  • Room Temperature Phosphorescence (RTP): When embedded in rigid matrices.

  • Synthetic Intermediates: A masking group for highly emissive 2-substituted quinoline derivatives.

Electronic Structure & The Heavy Atom Effect

The photophysics of 2-Br-8-QCA are governed by the interplay between the


-conjugated quinoline system and the non-bonding electrons of the bromine and carboxylic acid substituents.
2.1 Theoretical Framework (Frontier Orbitals)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the quinoline ring

    
    -system and the lone pairs of the carboxylic oxygen.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the pyridyl ring of the quinoline.

  • The Bromine Perturbation: The large atomic radius and high nuclear charge of Bromine (

    
    ) introduce significant spin-orbit coupling (SOC). This mixes the singlet (
    
    
    
    ) and triplet (
    
    
    ) states, formally forbidden by selection rules, allowing for rapid non-radiative decay (
    
    
    ).
2.2 Spectral Characteristics[1][2][3][4]
ParameterValue / Range (Predicted/Analogous)Mechanistic Origin
Absorption

310 – 330 nm

transition of the quinoline core.
Molar Extinction (

)
2,000 – 5,000 M

cm

Allowed

transition; slightly redshifted vs. quinoline due to auxochromic -COOH.
Emission

400 – 450 nm (Weak)Residual fluorescence from the

state.
Quantum Yield (

)
< 0.01 (in polar solvents)Quenched by ISC (Heavy Atom Effect) and solvent relaxation.
Stokes Shift ~3,000 – 5,000 cm

Significant structural relaxation in the excited state (ICT character).
Triplet State (

)
Long-lived (ms scale at 77K)Populated via ISC; potential for phosphorescence.
Environmental Sensitivity & Chelation Logic

The 8-carboxylic acid moiety confers pH sensitivity and metal-binding capability, acting as a secondary "switch" for the molecule's photophysics.

3.1 Acidochromism (pH Effects)

The molecule exists in three distinct protonation states, each with a unique spectral signature:

  • Cationic Form (pH < 2): Protonation of the quinoline nitrogen (

    
    ). Absorption redshifts due to stabilization of the LUMO.
    
  • Neutral/Zwitterionic Form (pH 4-9): The carboxylic acid deprotonates (

    
    ) while the nitrogen remains neutral or protonated depending on solvent. Intramolecular Hydrogen Bonding (IHB) between the carboxylate and ring nitrogen can lock the conformation, slightly enhancing fluorescence by reducing non-radiative vibrational decay.
    
  • Anionic Form (pH > 10): Fully deprotonated. Photoinduced Electron Transfer (PET) from the electron-rich carboxylate to the excited quinoline ring typically quenches fluorescence further.

3.2 Chelation-Enhanced Fluorescence (CHEF)

2-Br-8-QCA acts as a bidentate ligand (N, O-donor). Upon binding diamagnetic metal ions (e.g., Zn


, Cd

), two phenomena occur:
  • Rigidification: The formation of a 5-membered chelate ring restricts bond rotation, reducing non-radiative decay pathways (

    
    ).
    
  • PET Inhibition: Metal binding engages the nitrogen lone pair, preventing PET quenching. Result: A significant increase in fluorescence intensity ("Turn-On"), potentially overcoming the heavy atom quenching if the metal-ligand charge transfer (MLCT) states are energetically favorable.

Visualization: Photophysical Pathways

The following Jablonski diagram illustrates the dominant non-radiative pathways introduced by the bromine substituent.

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption (UV) S1->S0 Fluorescence ISC Intersystem Crossing (Heavy Atom Effect) S1->ISC k_ISC (Fast) NR Non-Radiative Decay S1->NR T1 Triplet State (T1) T1->S0 Phosphorescence ISC->T1 Fluor Fluorescence (Weak, ~420nm) Phos Phosphorescence (Low Temp/Rigid)

Caption: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway facilitated by the Bromine substituent, leading to fluorescence quenching and triplet state population.

Experimental Protocols
5.1 Synthesis (Suzuki Coupling Precursor)

Note: This protocol describes the usage of 2-Br-8-QCA to generate highly fluorescent derivatives, confirming its role as a "masked" fluorophore.

  • Reagents: 2-Bromoquinoline-8-carboxylic acid (1 eq), Arylboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    (2 eq).
  • Solvent: DMF/H

    
    O (4:1 v/v). Degas with N
    
    
    
    for 30 min.
  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Acidify to pH 4 (precipitate carboxylic acid), filter, and recrystallize from EtOH.

  • Validation: Disappearance of the Br-C signal in

    
    C NMR (~140 ppm region) and emergence of strong fluorescence in the product.
    
5.2 Spectroscopic Characterization (Measurement of Weak Emitters)

Since 2-Br-8-QCA is a weak emitter, standard fluorometry requires strict background subtraction.

Step-by-Step Protocol:

  • Solvent Preparation: Use spectroscopic grade Ethanol or Acetonitrile. Degas solvents (freeze-pump-thaw x3) to remove dissolved O

    
    , which quenches the triplet state.
    
  • Sample Prep: Prepare a stock solution (1 mM). Dilute to Abs

    
     0.05 at excitation wavelength (320 nm) to avoid inner filter effects.
    
  • Absorption Scan: Record UV-Vis from 200–500 nm. Note

    
     (expected ~319 nm).
    
  • Emission Scan: Excitation at

    
    . Scan emission 330–600 nm.
    
    • Critical Step: If no signal is observed, lower temperature to 77K (liquid nitrogen dewar) to freeze molecular rotation and observe phosphorescence.

  • Quantum Yield (

    
    ) Determination: 
    
    • Reference: Quinine Sulfate in 0.1 M H

      
      SO
      
      
      
      (
      
      
      ).
    • Formula:

      
      
      
    • Note: Expect

      
       to be very low (<1%).
      
Functional Applications
6.1 Metallosupramolecular Assemblies

The 8-COOH group allows for the construction of discrete metal-organic cages. The 2-Br position serves as a "handle" for post-synthetic modification (PSM) of these cages without disassembling the metal nodes.

6.2 Singlet Oxygen Generation (

)

Due to the efficient ISC to the triplet state, 2-Br-8-QCA can act as a photosensitizer. Upon UV irradiation, the long-lived triplet state can transfer energy to ground-state oxygen (


), generating cytotoxic singlet oxygen (

).
  • Test: Irradiate sample in the presence of 1,3-diphenylisobenzofuran (DPBF). Bleaching of DPBF absorbance at 410 nm confirms

    
     production.
    
References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Ed. Springer. (Foundational text on heavy atom effect and quenching mechanisms). Link

  • Alsimaree, A. A., et al. (2021). "Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties." Crystals, 11(9), 1103.[3] (Describes Suzuki coupling of 8-bromoquinoline and resulting photophysics).

  • Albrecht, M. (2001). "8-Hydroxyquinoline and its derivatives: synthesis and applications." Chem. Soc. Rev., 30, 258-277. (Review of the 8-substituted quinoline scaffold properties).

  • PubChem. (2025).[5][6] "2-Bromoquinoline-4-carboxylic acid & Related Isomers." National Library of Medicine. (Structural and physical property data).

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 2-Bromoquinoline-8-carboxylic Acid

Foreword for the Research Professional In the landscape of pharmaceutical research and development, quinoline derivatives are of significant interest due to their broad spectrum of biological activities. 2-Bromoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

In the landscape of pharmaceutical research and development, quinoline derivatives are of significant interest due to their broad spectrum of biological activities. 2-Bromoquinoline-8-carboxylic acid represents a key intermediate in the synthesis of novel therapeutic agents. As with any novel compound, a thorough understanding of its safety and toxicological profile is paramount for ensuring the safety of laboratory personnel and for anticipating potential liabilities in drug development.

This guide provides a comprehensive analysis of the available safety data and a toxicological assessment of 2-bromoquinoline-8-carboxylic acid. Due to the limited direct studies on this specific molecule, this document employs a structure-activity relationship (SAR) approach, extrapolating data from closely related analogs to construct a predictive hazard profile. This methodology, common in preclinical safety assessment, allows for informed decision-making in the absence of exhaustive empirical data. Every key claim is substantiated with citations to authoritative sources.

GHS Classification and Hazard Identification: A Predictive Analysis

Predicted GHS Hazard Statements

Based on data for compounds like 2-bromoquinoline and other bromoquinoline carboxylic acid isomers[1][2][3], 2-bromoquinoline-8-carboxylic acid is predicted to fall under the following GHS classifications:

Hazard ClassCategoryHazard StatementBasis for Prediction
Acute Toxicity, OralCategory 4H302: Harmful if swallowedPredicted based on analogs like 5-bromoquinoline-8-carboxylic acid[2].
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA common characteristic of halogenated quinolines and their derivatives[1][2].
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationConsistent with the irritation profile of related compounds[1][4].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of fine dust or powder can irritate the respiratory tract, a known effect of 2-bromoquinoline[1].
GHS Pictograms and Signal Word

The predicted classification would necessitate the following GHS label elements:

  • Pictogram:

    • ! (Exclamation Mark)

  • Signal Word: Warning

The following diagram illustrates the logical flow for assigning the GHS classifications based on available data from structural analogs.

GHS_Classification_Logic cluster_analogs Structural Analog Data cluster_target Target Compound Prediction cluster_classification Predicted GHS Classification A 2-Bromoquinoline (CAS: 2005-43-8) - Skin Irrit. 2 (H315) - Eye Irrit. 2A (H319) - STOT SE 3 (H335) Target 2-Bromoquinoline-8-carboxylic acid A->Target Core Structure B 5-Bromoquinoline-8-carboxylic acid (CAS: 928839-62-7) - Acute Tox. 4 (H302) - Skin Irrit. 2 (H315) - Eye Irrit. 2A (H319) - STOT SE 3 (H335) B->Target Isomeric Analog C H302: Harmful if swallowed Inferred from B Target->C D H315: Causes skin irritation Supported by A & B Target->D E H319: Causes serious eye irritation Supported by A & B Target->E F H335: May cause respiratory irritation Supported by A & B Target->F

Caption: GHS classification logic for the target compound.

Toxicological Profile and Mechanistic Insights

A comprehensive toxicological assessment requires an examination of potential adverse effects. While no specific studies on 2-bromoquinoline-8-carboxylic acid exist, we can discuss likely toxicological endpoints based on its chemical structure.

Localized Irritation

The primary and most immediate hazards associated with this compound are likely to be irritant effects upon direct contact[1][5][6].

  • Skin Irritation: Halogenated aromatic compounds can defat the skin and cause inflammatory responses upon prolonged contact.

  • Eye Irritation: The presence of a carboxylic acid group, combined with the quinoline core, suggests the potential for significant eye irritation, possibly leading to reversible or even irreversible damage if not promptly addressed[1][4].

  • Respiratory Irritation: As a solid, airborne dust presents an inhalation hazard. The fine particles can irritate the mucous membranes of the respiratory tract[1].

Systemic Toxicity
  • Oral Toxicity: The "harmful if swallowed" classification suggests that significant ingestion could lead to systemic effects[2]. The specific target organs are not known, but gastrointestinal distress would be an immediate symptom.

  • Carboxylic Acid Moiety and Potential for Bioactivation: Many drugs containing a carboxylic acid group can be metabolized to reactive acyl glucuronides[7]. These metabolites can be involved in idiosyncratic drug toxicity. While this is a theoretical risk for 2-bromoquinoline-8-carboxylic acid, it is a critical consideration in drug development, as these reactive intermediates can covalently bind to proteins, leading to immune-mediated toxicities[7].

Genotoxicity and Carcinogenicity

There is no data to suggest that 2-bromoquinoline-8-carboxylic acid is mutagenic or carcinogenic. However, quinoline itself has been studied for its carcinogenic potential. It is crucial to note that derivatives can have vastly different profiles. For instance, 8-hydroxyquinoline is not classifiable as a human carcinogen by IARC (Group 3) but is classified as a reproductive toxicant[8]. Given this, the genotoxic and carcinogenic potential of 2-bromoquinoline-8-carboxylic acid remains an important data gap.

Safe Handling and Emergency Protocols

Adherence to rigorous safety protocols is non-negotiable when handling compounds with an incomplete toxicological profile. The following protocols are based on best practices for handling irritant and potentially harmful chemical solids.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures.

  • Ventilation: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust[4][9].

  • Personal Protective Equipment: A standard PPE ensemble is required:

    • Eye Protection: Tightly fitting safety goggles are mandatory[9].

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected[9].

    • Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary[4].

Step-by-Step Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical.

Protocol 1: Accidental Exposure Response

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes[1][4].

    • Remove contaminated clothing while continuing to flush.

    • If skin irritation develops or persists, seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open[1][4].

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Seek immediate medical attention regardless of the apparent severity[10].

  • Inhalation:

    • Move the affected person to fresh air immediately[1][10].

    • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (use a pocket mask with a one-way valve)[10].

    • Seek immediate medical attention[1].

  • Ingestion:

    • Do NOT induce vomiting[1].

    • Rinse the mouth thoroughly with water.

    • Seek immediate medical attention[10].

The following workflow diagram outlines the decision-making process for responding to a laboratory spill.

Spill_Response_Workflow Start Spill of 2-bromoquinoline-8-carboxylic acid Occurs Alert Alert personnel in the immediate area. Isolate the spill. Start->Alert Assess Assess the spill size and risk. Is it a minor or major spill? Alert->Assess Minor Minor Spill (<5g, contained) Assess->Minor Minor Major Major Spill (>5g or uncontained) Assess->Major Major PPE Don appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if large amount of dust) Minor->PPE Evacuate Evacuate the area. Contact institutional safety office. Major->Evacuate Contain Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. PPE->Contain Collect Carefully scoop the material into a labeled, sealable waste container. Contain->Collect Clean Clean the spill area with a damp cloth. Place cleaning materials in the waste container. Collect->Clean Dispose Dispose of waste according to institutional and local regulations. Clean->Dispose

Caption: Decision workflow for handling a laboratory spill.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[1][4].

  • Incompatibilities: Keep away from strong oxidizing agents[1][5].

  • Stability: The compound is expected to be stable under normal storage conditions[1]. Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide[1][11].

Conclusion and Recommendations

2-Bromoquinoline-8-carboxylic acid should be handled as a hazardous substance with irritant properties and potential for harm if ingested. The primary risks are associated with direct contact with the skin, eyes, and respiratory tract. While severe systemic toxicity has not been documented, the potential for bioactivation of the carboxylic acid moiety warrants a cautious approach, particularly in the context of drug development.

Key Recommendations:

  • Always handle this compound within a chemical fume hood.

  • Mandate the use of appropriate PPE, including gloves and safety goggles.

  • Have emergency eye wash and safety shower stations readily accessible.

  • Treat all quinoline derivatives with caution until a full toxicological profile is established.

  • Any further development of this compound should include in vitro cytotoxicity and mutagenicity screening to fill existing data gaps.

This guide is intended to provide a robust framework for the safe handling and initial toxicological assessment of 2-bromoquinoline-8-carboxylic acid. It is imperative that researchers supplement this information with institution-specific safety protocols and exercise prudent judgment in all handling operations.

References

  • PubChem. (2019). GHS Classification Summary (Rev. 8, 2019). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-Bromoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969. [Link]

  • Bailey, A. M., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2353-2362. [Link]

  • PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

A Technical Guide to Investigating the Potential Biological Activities of the 2-Bromoquinoline-8-Carboxylic Acid Scaffold

Introduction: The Quinoline Scaffold as a Privileged Core in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of pharmacological activities.[1] The structural rigidity, aromatic nature, and the presence of a nitrogen atom for hydrogen bonding make the quinoline nucleus an exceptional starting point for drug design. This guide focuses on a specific, yet underexplored derivative: 2-bromoquinoline-8-carboxylic acid . We will provide the scientific rationale for its investigation, propose a synthetic strategy, and detail the experimental workflows required to systematically evaluate its potential as a therapeutic agent.

The Promise of Quinoline Carboxylic Acids

The addition of a carboxylic acid moiety to the quinoline scaffold introduces a critical functional group capable of acting as a hydrogen bond donor/acceptor and a metal chelator. This feature is a cornerstone of the bioactivity of many quinoline derivatives. For instance, quinoline-4-carboxylic acids are known to possess anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The position and substitution on the quinoline core dramatically influence the therapeutic profile, creating a rich chemical space for exploration.

Rationale for Investigating the 2-Bromoquinoline-8-Carboxylic Acid Scaffold

The specific scaffold, 2-bromoquinoline-8-carboxylic acid, is a compelling candidate for biological screening for several evidence-based reasons:

  • Anticancer Potential : Halogenation, particularly with bromine, is a common strategy to enhance the anticancer potency of heterocyclic compounds.[4] The bromine atom at the 2-position can serve as a leaving group for further functionalization or contribute to binding interactions through halogen bonding. The 8-carboxylic acid, in concert with the quinoline nitrogen, creates a bidentate chelation site, a feature known to be crucial for the anticancer activity of related compounds, potentially by sequestering metal ions essential for tumor growth or by interacting with metalloenzymes.[5]

  • Anti-inflammatory Activity : Substituted quinoline carboxylic acids have demonstrated significant anti-inflammatory effects, distinct from traditional NSAIDs, by modulating T-cell function.[6] The target scaffold combines the quinoline core with a carboxylic acid, a common feature in anti-inflammatory drugs, suggesting a high probability of activity.[2][7]

  • Neuroprotective Properties : The 8-substituted quinoline framework is famously represented by 8-hydroxyquinoline, a potent metal chelator and antioxidant investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[8] While our scaffold has a carboxylic acid instead of a hydroxyl group at position 8, the metal-chelating potential remains. This, combined with the known neuroprotective effects of various phenolic acids against excitotoxicity, provides a strong basis for investigating this scaffold's utility in neurological disorders.[9][10]

  • Antimicrobial Activity : The quinoline core is the foundation of quinolone antibiotics, which function by inhibiting bacterial DNA gyrase. While the 8-carboxylic acid substitution differs from classic quinolones, the fundamental scaffold is known to possess intrinsic antimicrobial properties.[11]

This guide provides the necessary technical framework for a research program to synthesize and validate the therapeutic potential of this promising scaffold.

Synthesis and Characterization

Proposed Synthetic Strategy

The proposed synthesis begins with commercially available 8-methylquinoline. The route involves oxidation of the methyl group to a carboxylic acid, followed by activation to an acid chloride, conversion to an amide, and subsequent directed ortho-metalation and bromination.

G A 8-Methylquinoline B Quinoline-8-carboxylic Acid A->B 1. KMnO4, H2O, heat C Quinoline-8-carbonyl Chloride B->C 2. SOCl2, reflux D N,N-Diethylquinoline-8-carboxamide C->D 3. Diethylamine, Et3N, DCM E Lithiation (Directed Ortho-Metalation) D->E 4. s-BuLi, TMEDA, THF, -78°C F 2-Bromo-N,N-diethylquinoline-8-carboxamide E->F 5. 1,2-Dibromoethane G 2-Bromoquinoline-8-carboxylic Acid (Target) F->G 6. HCl (aq), heat

Caption: Proposed synthetic workflow for 2-bromoquinoline-8-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Oxidation of 8-Methylquinoline to Quinoline-8-carboxylic Acid

  • To a solution of 8-methylquinoline (1 eq.) in water, add potassium permanganate (KMnO₄, 3 eq.) portion-wise.

  • Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the purple color.

  • Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl to pH ~3-4 to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield quinoline-8-carboxylic acid.

Step 2: Synthesis of N,N-Diethylquinoline-8-carboxamide

  • Suspend quinoline-8-carboxylic acid (1 eq.) in thionyl chloride (SOCl₂, 5 eq.) and reflux for 2 hours.

  • Remove excess SOCl₂ under reduced pressure to obtain crude quinoline-8-carbonyl chloride.

  • Dissolve the crude acid chloride in dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (Et₃N, 2.5 eq.) followed by a dropwise addition of diethylamine (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the amide. Purify by column chromatography if necessary.

Step 3: Bromination and Hydrolysis

  • Dissolve the N,N-diethylquinoline-8-carboxamide (1 eq.) and TMEDA (1.2 eq.) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C and add s-butyllithium (s-BuLi, 1.2 eq.) dropwise. Stir for 1 hour at this temperature.

  • Add 1,2-dibromoethane (1.5 eq.) dropwise and continue stirring at -78°C for 2 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • To the crude 2-bromo-amide, add 6M aqueous HCl and heat to reflux for 12-18 hours to hydrolyze the amide.

  • Cool the reaction mixture, and the product, 2-bromoquinoline-8-carboxylic acid, should precipitate. Filter, wash with cold water, and dry.

Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Investigation of Potential Anticancer Activity

Quinoline derivatives exert anticancer effects through diverse mechanisms, including inhibition of topoisomerase, protein kinases, and dihydroorotate dehydrogenase (DHODH).[12] The high rate of proliferation in cancer cells makes them particularly dependent on the de novo pyrimidine biosynthesis pathway, where DHODH is a critical enzyme.

G cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> dUMP -> dTMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation Scaffold 2-Bromoquinoline- 8-carboxylic Acid Scaffold->Orotate Inhibition

Caption: Inhibition of DHODH by the scaffold disrupts DNA/RNA synthesis.

In Vitro Evaluation Workflow

A tiered approach is recommended, starting with broad screening and moving to more specific mechanistic assays for promising hits.

G A Primary Screening: MTT Assay (Panel of Cancer Cell Lines) B Determine IC50 Values A->B C Secondary Assay: Clonogenic (Colony Formation) Assay B->C Potent Compounds D Mechanistic Studies: Enzyme Inhibition (e.g., DHODH) Cell Cycle Analysis Apoptosis Assays C->D Confirmed Activity

Caption: Workflow for assessing in vitro anticancer activity.

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the 2-bromoquinoline-8-carboxylic acid scaffold (e.g., 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary: Anticancer Activity

Quantitative results from cytotoxicity assays should be tabulated for clear comparison.

CompoundCell LineIC₅₀ (µM)
2-Bromoquinoline-8-carboxylic Acid MCF-7 (Breast)Experimental Value
HeLa (Cervical)Experimental Value
HCT116 (Colon)Experimental Value
Doxorubicin (Positive Control)MCF-7 (Breast)Experimental Value

Investigation of Potential Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. A primary screening method involves using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines, such as RAW 264.7, and measuring the production of inflammatory mediators like nitric oxide (NO).[2][7]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Scaffold 2-Bromoquinoline- 8-carboxylic Acid Scaffold->NFkB Inhibition?

Caption: LPS stimulation of macrophages and potential inhibition by the scaffold.

Protocol: Griess Assay for Nitric Oxide Production
  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment : Treat cells with various concentrations of the test compound for 1 hour. Include a vehicle control and a positive control (e.g., Indomethacin).

  • LPS Stimulation : Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation : Incubate the plate for 24 hours.

  • Griess Reagent : Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading : Measure the absorbance at 540 nm.

  • Data Analysis : Calculate the NO concentration using a sodium nitrite standard curve and determine the percentage of inhibition.

Investigation of Potential Neuroprotective Properties

Oxidative stress is a common pathway in neuronal damage. An effective way to screen for neuroprotective compounds is to challenge a neuronal cell line, like the human neuroblastoma SH-SY5Y line, with an oxidative insult such as hydrogen peroxide (H₂O₂) and measure cell viability.

Protocol: H₂O₂-Induced Oxidative Stress Assay
  • Cell Seeding : Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Pre-treatment : Pre-treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control.

  • Oxidative Insult : Add H₂O₂ (a pre-determined toxic concentration, e.g., 100-200 µM) to all wells except the negative control.

  • Incubation : Incubate for 24 hours.

  • Viability Assessment : Assess cell viability using the MTT assay as described in Protocol 3.2.

  • Data Analysis : Calculate the percentage of cell viability, where an active compound will show a significant increase in viability compared to the H₂O₂-only treated cells.

Investigation of Potential Antimicrobial Activity

The gold standard for determining the efficacy of a potential new antimicrobial agent is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC).[3]

Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation : In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the bacterial inoculum to each well. Include a positive control (bacteria + medium), a negative control (medium only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary: Antimicrobial Activity

MIC values provide a quantitative measure of potency against different microbial strains.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
2-Bromoquinoline-8-carboxylic Acid Experimental ValueExperimental Value
Ciprofloxacin (Control)Experimental ValueExperimental Value

Conclusion and Future Outlook

The 2-bromoquinoline-8-carboxylic acid scaffold stands at an intersection of structural motifs known for potent and diverse biological activities. Its unique combination of a halogenated quinoline ring and a metal-chelating carboxylic acid function provides a strong rationale for its investigation as a novel therapeutic agent. This guide has outlined the foundational synthetic strategies and a suite of robust, validated in vitro assays to systematically explore its anticancer, anti-inflammatory, neuroprotective, and antimicrobial potential. Positive results from these initial screens would warrant progression to more advanced mechanistic studies, in vivo animal models, and medicinal chemistry efforts to optimize the scaffold for enhanced potency and drug-like properties. The exploration of this scaffold could lead to the discovery of new chemical entities capable of addressing significant unmet needs in human health.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. IASJ. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]

  • Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. ResearchGate. [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. ScienceOpen. [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Neuroprotective effects of naturally occurring polyphenols on quinolinic acid-induced excitotoxicity in human neurons. PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. [Link]

  • Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. PubMed. [Link]

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Exploratory

2-bromoquinoline-8-carboxylic acid as a supramolecular building block

The following technical guide is structured to serve as an authoritative reference for the utilization of 2-bromoquinoline-8-carboxylic acid (2-Br-8-QCA) in supramolecular chemistry and crystal engineering. A Technical G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the utilization of 2-bromoquinoline-8-carboxylic acid (2-Br-8-QCA) in supramolecular chemistry and crystal engineering.

A Technical Guide to Crystal Engineering, Synthons, and Synthetic Protocols

Executive Summary

2-bromoquinoline-8-carboxylic acid represents a "privileged" scaffold in crystal engineering due to its conflicting yet programmable functional groups. Unlike its parent compound (quinoline-8-carboxylic acid), the introduction of a bromine atom at the C2 position creates a unique steric and electronic environment adjacent to the heterocyclic nitrogen. This guide analyzes its utility as a building block for halogen-bonded networks , metal-organic frameworks (MOFs) , and pharmaceutical co-crystals , focusing on the competition between intramolecular "locking" and intermolecular assembly.

Part 1: Molecular Architecture & Electronic Landscape

To effectively use 2-Br-8-QCA, one must understand the three distinct interaction zones that define its supramolecular behavior.

1. The "Pocket" Lock (Intramolecular Hydrogen Bond)

The defining feature of 8-substituted quinolines is the proximity of the carboxylic acid (C8) to the quinoline nitrogen (N1).

  • Mechanism: The carboxylic proton acts as a donor to the N1 acceptor.

  • Consequence: This forms a pseudo-5-membered ring (S(5) motif), "locking" the molecule into a planar conformation. This intramolecular bond (

    
    ) is energetically favorable (approx. 5–7 kcal/mol) and competes with intermolecular bonding.
    
  • Supramolecular Implication: For 2-Br-8-QCA to form extended chains (catemers), an external force (e.g., metal coordination or strong competitive solvent) must break this intramolecular lock.

2. The Sigma-Hole (Halogen Bonding)

The C2-Bromine atom is not merely a steric blocker; it is an active binding site.

  • Electronic Feature: The electron-withdrawing nature of the quinoline ring enhances the

    
    -hole  (a region of positive electrostatic potential) on the extension of the C-Br bond.
    
  • Interaction: This allows the Br to act as a Lewis Acid (Halogen Bond Donor) toward Lewis Bases (e.g., Oxygen, Nitrogen, or

    
    -systems of adjacent rings).
    
  • Directionality: Strictly linear (

    
    ).
    
3. The Steric Gate (C2 Position)

Unlike 8-hydroxyquinoline (8-HQ), which chelates metals universally, the 2-bromo substituent in 2-Br-8-QCA creates steric bulk near the N1 donor. This provides selectivity , preventing the coordination of smaller metal centers that cannot accommodate the steric clash, while allowing larger, softer metals (like Ag+ or Pb2+) to engage the bromine via secondary interactions.

Part 2: Synthetic Protocol (Self-Validating System)

Direct bromination of quinoline-8-carboxylic acid is difficult due to the deactivating nature of the carboxylic group. The most robust, self-validating route utilizes the N-oxide rearrangement strategy , ensuring regioselectivity at the C2 position.

Validated Synthetic Workflow

Precursors: 8-Methylquinoline (Start), m-CPBA (Oxidant), POBr


 (Brominating agent), KMnO

(Final Oxidant).

Step-by-Step Methodology:

  • N-Oxidation (Activation):

    • Dissolve 8-methylquinoline in DCM. Add 1.2 eq m-CPBA at 0°C.

    • Checkpoint: Monitor TLC. Product (N-oxide) is much more polar than starting material.

    • Mechanism:[1][2][3] Electrophilic attack on Nitrogen lone pair.

  • Meisenheimer-Type Rearrangement (Bromination):

    • Treat the N-oxide with POBr

      
       (Phosphorus oxybromide) in CHCl
      
      
      
      under reflux.
    • Critical Detail: The nucleophilic Br- attacks the C2 position (activated by the N-O group), followed by elimination of the oxygen.

    • Result: 2-bromo-8-methylquinoline.

    • Purification: Column chromatography (Hexane/EtOAc) is essential here to remove the 4-bromo isomer (minor byproduct).

  • Benzylic Oxidation (Carboxylation):

    • Suspend 2-bromo-8-methylquinoline in water/pyridine (1:1). Add KMnO

      
       (3 eq) portion-wise at 70°C.
      
    • Self-Validating Step: The purple color of permanganate must disappear (turn to brown MnO

      
       precipitate). If purple persists, oxidation is complete.
      
    • Workup: Filter MnO

      
      , acidify filtrate with HCl to pH 3. The target acid precipitates.
      
Visualization of Synthetic Logic (DOT)

Synthesis_Workflow Start 8-Methylquinoline Step1 N-Oxidation (m-CPBA, DCM) Start->Step1 Inter1 8-Methylquinoline N-Oxide Step1->Inter1 Step2 Regioselective Bromination (POBr3, Reflux) Inter1->Step2 Inter2 2-Bromo-8-methylquinoline Step2->Inter2 Step3 Oxidation (KMnO4, pH Control) Inter2->Step3 Product 2-Bromoquinoline- 8-carboxylic acid Inter2->Product Yield ~65% Step3->Product

Caption: Regioselective synthesis targeting the C2 position via N-oxide activation to ensure high purity of the supramolecular building block.

Part 3: Crystal Engineering & Supramolecular Synthons[4]

When crystallizing 2-Br-8-QCA, the solvent choice dictates the dominant synthon.

Table 1: Physicochemical Profile for Crystal Growth
PropertyValue (Approx.)Implication for Crystallization
Molecular Weight 252.06 g/mol Moderate density packing.
pKa (COOH) ~4.2Acidic enough to form salts with weak bases (pyridines).
H-Bond Donor 1 (COOH)Limited donor capacity; relies on dimerization.
H-Bond Acceptor 3 (N, C=O, OH)N is "masked" by intramolecular H-bond.
Solubility Low in water; High in DMSO/DMFUse DMSO for dissolution, MeOH/H2O for slow evaporation.
Dominant Synthons
  • The Centrosymmetric Dimer (

    
    ): 
    
    • In non-polar solvents (Toluene, CHCl

      
      ), the carboxylic acid groups dimerize.
      
    • Effect: The 2-Br atoms point outward, available for halogen bonding with adjacent dimers.

  • The Catemer Chain:

    • In polar protic solvents (MeOH), the solvent competes for the COOH proton. If the intramolecular lock breaks, the COOH donates to the N of a neighboring molecule.

    • Effect: Formation of helical 1D chains.

Experimental Protocol: Co-Crystal Screening

To utilize 2-Br-8-QCA as a co-former (e.g., to improve solubility of a drug):

  • Stoichiometry: Prepare 1:1 molar ratios of 2-Br-8-QCA and the target base (e.g., Isonicotinamide).

  • Solvent Drop Grinding: Grind mixture with 2 drops of EtOH for 20 mins.

  • Analysis: PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from starting materials.

  • Single Crystal Growth: Dissolve the ground powder in hot Acetonitrile; slow cool to 4°C.

Visualization of Interaction Pathways (DOT)

Interaction_Logic Core 2-Br-8-QCA (Building Block) Self Self-Assembly (Homodimer) Core->Self COOH...COOH (H-Bond) Core->Self Pi-Pi Stacking (Quinoline Core) Metal Metal Center (Ag+, Cu2+) Core->Metal O,N-Chelation (Sterically Hindered) Core->Metal Br...Metal (Soft Interaction) LewisBase Lewis Base (Pyridine/N-oxide) Core->LewisBase C-Br...N (Halogen Bond) Core->LewisBase COOH...N (Heterosynthon)

Caption: Map of competing supramolecular forces. The C-Br...N halogen bond provides an orthogonal vector to the standard H-bond network.

Part 4: Critical Analysis & Troubleshooting

Problem: Low solubility prevents crystal growth.

  • Solution: Do not use pure water. Use a solvent mixture of DMF:Ethanol (1:4). The DMF breaks the lattice; Ethanol acts as the antisolvent upon evaporation.

Problem: Metal complex precipitates as amorphous powder.

  • Causality: The reaction is too fast. The carboxylate binds the metal instantly.

  • Solution: Use Hydrothermal Synthesis or Gel Diffusion .

    • Protocol: Place metal salt in a bottom layer of agar gel. Layer a solution of 2-Br-8-QCA on top. Crystals form at the interface over 2-3 weeks.

Problem: No Halogen Bonding observed in structure.

  • Reason: The H-bonds are too strong and dominate the packing.

  • Fix: Use a co-former that satisfies the H-bond donors (e.g., 4,4'-bipyridine) to free up the Bromine for interaction with weaker acceptors (like nitro groups or pi-systems).

References
  • Source: ChemicalBook & TCI Chemicals.
  • Halogen Bonding Principles

    • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
    • Source: ACS Publications (Journal of Chemical Inform
    • URL:[Link]

  • Quinoline-8-Carboxylic Acid Coordination

    • Title: The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
    • Source: UNCW Repository.
    • URL:[Link]

  • Supramolecular Synthons in Carboxylic Acids

    • Title: Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives.[4]

    • Source: Semantic Scholar / Taylor & Francis.
    • URL:[Link]

  • pKa and Physicochemical Properties

    • Title: pKa Data Compiled by R. Williams (Quinoline and Carboxylic Acid derivatives).[5]

    • Source: Organic Chemistry Data.[1][6]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Bromoquinoline-8-carboxylic Acid

Strategic Overview & Retrosynthetic Analysis The synthesis of 2-bromoquinoline-8-carboxylic acid presents a specific regiochemical challenge. Direct halogenation of quinoline-8-carboxylic acid typically fails to selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Analysis

The synthesis of 2-bromoquinoline-8-carboxylic acid presents a specific regiochemical challenge. Direct halogenation of quinoline-8-carboxylic acid typically fails to selectively target the C2 position due to the deactivating nature of the carboxylic acid group and the inherent electronics of the pyridine ring. Furthermore, the steric bulk at the C8 position hinders reactions that require peri-planar geometry.

To ensure high regioselectivity and yield, this protocol employs a "Methyl-First, Functionalize-Later" strategy.[1] We utilize 8-methylquinoline as the starting material, leveraging the N-oxide rearrangement pathway to install the bromine at C2 before oxidizing the methyl group to the carboxylic acid. This sequence avoids the solubility and reactivity issues associated with zwitterionic quinoline acids during the halogenation step.

Reaction Scheme

ReactionScheme SM 8-Methylquinoline (Starting Material) Int1 8-Methylquinoline-N-oxide (Intermediate 1) SM->Int1 mCPBA or H2O2 (N-Oxidation) Int2 2-Bromo-8-methylquinoline (Intermediate 2) Int1->Int2 POBr3 (Regioselective Bromination) Product 2-Bromoquinoline- 8-carboxylic acid (Target) Int2->Product SeO2 then NaClO2 (Stepwise Oxidation)

Caption: Figure 1. Three-stage synthetic pathway leveraging N-oxide activation for C2-bromination.

Detailed Experimental Protocols

Stage 1: Activation via N-Oxidation

Objective: Convert 8-methylquinoline to 8-methylquinoline-N-oxide to increase electron density at C2 and C4, facilitating nucleophilic attack.[1]

  • Reagents: 8-Methylquinoline (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 equiv), Dichloromethane (DCM).[1]

  • Scale: Protocol normalized to 10 mmol (1.43 g) of starting material.

Procedure:

  • Dissolve 8-methylquinoline (1.43 g, 10 mmol) in DCM (30 mL) in a round-bottom flask. Cool to 0 °C.

  • Add mCPBA (2.7 g, ~12 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature < 5 °C.[1]

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1); the N-oxide is significantly more polar than the starting material.

  • Workup: Wash the organic layer with 10% aqueous

    
     (3 × 20 mL) to remove m-chlorobenzoic acid byproduct.[1]
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from EtOAc/Hexane.

Critical Checkpoint:

  • Target Yield: >90%

  • Appearance: Off-white to pale yellow solid.[1]

Stage 2: Regioselective C2-Bromination

Objective: Install the bromine atom at the C2 position via nucleophilic substitution on the activated N-oxide using phosphoryl bromide (


).[1]
  • Reagents: 8-Methylquinoline-N-oxide (from Stage 1), Phosphoryl bromide (

    
    , 1.5 equiv), Anhydrous DCM or Chloroform.[1]
    
  • Safety:

    
     reacts violently with water to release HBr.[2] Perform in a fume hood.
    

Procedure:

  • Dissolve 8-methylquinoline-N-oxide (1.59 g, 10 mmol) in anhydrous DCM (40 mL) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of

    
      (4.3 g, 15 mmol) in DCM (10 mL) dropwise. Caution: Significant exotherm.[1]
    
  • Reflux the mixture for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The

      
       activates the N-oxide oxygen, creating a good leaving group. Bromide ions then attack C2, followed by elimination of the oxygen moiety.
      
  • Quenching: Cool to 0 °C and carefully pour the reaction mixture into crushed ice/saturated

    
     solution. Stir vigorously until gas evolution ceases and pH is neutral/basic.
    
  • Extraction: Extract with DCM (3 × 30 mL). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Data Summary:

ParameterSpecification
Intermediate 2-Bromo-8-methylquinoline
Yield 60–75%
1H NMR Key Loss of N-oxide signals; characteristic downfield shift of C2-H is replaced by C-Br (no proton).[1]
Physical State White to light tan crystalline solid
Stage 3: Oxidation of Methyl to Carboxylic Acid

Objective: Oxidize the benzylic methyl group to the carboxylic acid without debrominating the C2 position. Method: A two-step "Pinnick" sequence is recommended for high purity.[1] Direct oxidation with


 is faster but often results in lower yields due to over-oxidation or ring degradation.
Step 3A: Methyl to Aldehyde (SeO2 Oxidation)[1]
  • Dissolve 2-bromo-8-methylquinoline (1.0 equiv) in 1,4-dioxane (5 mL/mmol).

  • Add Selenium Dioxide (

    
    , 1.5 equiv).
    
  • Reflux for 4–12 hours. The reaction will turn black as metallic selenium precipitates.

  • Filter hot through Celite to remove selenium. Concentrate the filtrate to obtain crude 2-bromoquinoline-8-carbaldehyde .[1]

Step 3B: Aldehyde to Acid (Pinnick Oxidation)[1]
  • Dissolve the crude aldehyde in

    
    -BuOH/Water (3:1 ratio).[1]
    
  • Add 2-methyl-2-butene (5 equiv) as a scavenger for HOCl.[1]

  • Add Sodium Chlorite (

    
    , 1.5 equiv) and Sodium Dihydrogen Phosphate  (
    
    
    
    , 1.5 equiv).
  • Stir at RT for 2–4 hours.

  • Workup: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc.[7] The product (acid) will be in the organic layer.

  • Purification: Recrystallize from Ethanol or Acetonitrile.

Final Product Specifications:

  • Compound: 2-Bromoquinoline-8-carboxylic acid.[1]

  • Yield (Stage 3): 50–65% (over two steps).[1]

  • Appearance: White to beige powder.

Troubleshooting Logic

Troubleshooting Start Issue Detected Step1 Stage 1: Low Conversion? Start->Step1 Sol1 Check mCPBA quality. Ensure anhydrous conditions. Step1->Sol1 Yes Step2 Stage 2: C2 vs C4 Mixture? Step1->Step2 No Sol2 Use non-polar solvent (DCM). Lower temp during addition. Step2->Sol2 Yes Step3 Stage 3: Over-oxidation? Step2->Step3 No Sol3 Switch from KMnO4 to SeO2/NaClO2 protocol. Step3->Sol3 Yes

Caption: Figure 2. Decision tree for optimizing reaction parameters.

References

  • Preparation of 2-chloroquinoline-8-carboxylic acid esters (Analogous Chemistry)

    • Ishkov, Y. V., et al. "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Odesa National University Herald, 2023.

    • Relevance: Validates the "Methyl-First" route for 8-position carboxylic acids, showing that direct ester functionalization fails while the 8-methyl route succeeds.
    • [1]

  • Regioselective Bromination of Quinoline N-Oxides: Sondhi, S. M., et al. "Synthesis and anti-inflammatory activity of some new acridinyl derivatives." Indian Journal of Chemistry, Sec B. Relevance: Establishes the mechanism and conditions for converting Quinoline N-oxides to 2-bromoquinolines using .
  • Pinnick Oxidation of Heterocyclic Aldehydes

    • Lindgren, B. O., et al. "Chlorine oxidation of aldehyde groups." Acta Chemica Scandinavica, 1973.
    • Relevance: The standard protocol for mild oxidation of aldehydes to carboxylic acids without affecting sensitive halogen substituents.
  • General Synthesis of 8-Bromo-2-methylquinoline (Structural Isomer Contrast)

    • NIH / PubMed Central:[1] "8-Bromo-2-methylquinoline."[1][8]

    • Relevance: Provides crystallographic data and contrasting synthesis (Doebner-Miller) which yields the inverse isomer, confirming the necessity of the N-oxide route for the target 2-bromo-8-COOH geometry.

Sources

Application

using 2-bromoquinoline-8-carboxylic acid as a bidentate ligand

This guide details the strategic application of 2-bromoquinoline-8-carboxylic acid (2-Br-QCA) as a specialized bidentate ligand. While less ubiquitous than its unsubstituted parent (quinoline-8-carboxylic acid), the 2-br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-bromoquinoline-8-carboxylic acid (2-Br-QCA) as a specialized bidentate ligand. While less ubiquitous than its unsubstituted parent (quinoline-8-carboxylic acid), the 2-bromo derivative offers unique steric and electronic profiles critical for challenging transition metal catalysis, particularly in Palladium(II)-catalyzed C-H activation.

Part 1: Scientific Foundation & Ligand Design

The "2-Substituent Effect" in Coordination Chemistry

2-Bromoquinoline-8-carboxylic acid functions as an anionic, bidentate (


-chelating) ligand. Its utility is defined by the substituent at the C2 position (adjacent to the nitrogen donor), which imparts three critical properties:
  • Steric Desymmetrization: The bulky bromine atom (

    
     Å) creates a "blocked quadrant" around the metal center. Unlike unsubstituted quinoline-8-carboxylate, which readily forms saturated 
    
    
    
    (bis-ligated) complexes, the 2-bromo substituent destabilizes the
    
    
    species via steric clash. This promotes the formation of coordinatively unsaturated
    
    
    species, which are often the active catalysts in C-H activation cycles.
  • Electronic Modulation: The bromine atom is electron-withdrawing (-I effect). This reduces the basicity of the quinoline nitrogen compared to the 2-methyl analog. A less basic donor renders the coordinated metal center more electrophilic (Lewis acidic), thereby accelerating the C-H cleavage step in electrophilic metallation mechanisms.

  • Orthogonal Reactivity: The

    
     bond is distinct from the coordination axis. It serves as a reactive handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) after the ligand has been coordinated or used, allowing for the rapid generation of ligand libraries.
    
Mechanism of Action

In Pd(II) catalysis, the ligand coordinates as an X-type ligand (monoanionic). The carboxylate binds to the metal, and the quinoline nitrogen coordinates to form a rigid 5-membered chelate ring.

  • Active Species:

    
    
    
  • Role: The ligand prevents the formation of inactive palladium black (stabilization) while maintaining an open coordination site for the substrate (steric control).

Part 2: Visualizing the Workflow

The following diagram illustrates the structural logic and the experimental workflow for utilizing this ligand.

G cluster_0 Ligand Design Logic cluster_1 Experimental Workflow L 2-Bromoquinoline- 8-carboxylic Acid N_Donor N-Donor (Coordination) L->N_Donor Br_Group 2-Bromo Group (Steric/Electronic) L->Br_Group ActiveCat Active Species [Pd(2-Br-QCA)(Solv)]+ Br_Group->ActiveCat Prevents Overcrowding Complex Pd(II) Complexation [Pd(2-Br-QCA)2] Complex->ActiveCat Ligand Dissociation (Sterically Driven) CH_Act C-H Activation (Product Formation) ActiveCat->CH_Act Substrate Binding

Figure 1: Structural logic of the 2-bromo substituent facilitating the formation of the active mono-ligated catalytic species.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromoquinoline-8-carboxylic Acid

Rationale: This ligand is not always commercially available off-the-shelf. The most robust synthesis converts the 2-hydroxy (or 2-oxo) derivative using phosphorus oxybromide, analogous to the 2-chloro synthesis.

Materials:

  • 2-Hydroxyquinoline-8-carboxylic acid (Precursor)

  • Phosphorus oxybromide (

    
    )
    
  • Toluene (Solvent)

  • Ice/Water (Quenching)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 10.0 mmol of 2-hydroxyquinoline-8-carboxylic acid  in 30 mL of anhydrous toluene.
    
  • Bromination: Add

    
      (15.0 mmol, 1.5 equiv) in portions. Caution: 
    
    
    
    is corrosive and moisture-sensitive.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The suspension should clear as the reaction proceeds.
    
  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring to hydrolyze the excess phosphoryl bromide.

  • Isolation: Adjust the pH of the aqueous layer to ~4-5 using saturated sodium acetate solution. The product, 2-bromoquinoline-8-carboxylic acid , will precipitate as an off-white/pale yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

    • Yield Expectation: 60-75%.

    • Validation: Check

      
       NMR. The H2 proton (normally at ~8.0 ppm in quinoline) will be absent.
      
Protocol B: Preparation of the Pd(II) Pre-Catalyst

Rationale: Pre-forming the complex ensures stoichiometry control, crucial for mechanistic studies.

Materials:

  • 
     (Palladium(II) Acetate)
    
  • 2-Bromoquinoline-8-carboxylic acid (Ligand)

  • Acetone/Dichloromethane

Step-by-Step:

  • Dissolve

    
     (0.1 mmol) in 2 mL of Acetone.
    
  • Add 2-bromoquinoline-8-carboxylic acid (0.2 mmol, 2.0 equiv) dissolved in 2 mL of DCM.

  • Stir at room temperature for 2 hours. A precipitate (the bis-complex) may form.

  • Evaporate solvents and wash the residue with diethyl ether to remove acetic acid and excess ligand.

  • Note: For in situ catalysis (Protocol C), this step is skipped, and components are mixed directly.

Protocol C: Catalytic C(sp3)-H Arylation (Application)

Rationale: This protocol uses the ligand to direct the arylation of an aliphatic amide, leveraging the 2-bromo group to prevent product inhibition.

Reaction Components:

  • Substrate: Aliphatic amide (e.g., N-quinolinyl benzamide derivative) (0.2 mmol)

  • Coupling Partner: Aryl Iodide (0.3 mmol)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 2-Bromoquinoline-8-carboxylic acid (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: t-Amyl Alcohol or DCE

Procedure:

  • Charge: To a 10 mL screw-cap vial, add

    
     (4.5 mg), Ligand (10.1 mg), Substrate, Aryl Iodide, and Base.
    
  • Solvent: Add 2.0 mL of solvent.

  • Seal: Cap the vial (Teflon-lined septum) and purge with Argon for 1 min.

  • Heat: Stir at

    
     for 12-18 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.

  • Analysis: Analyze by GC-MS or

    
     NMR using an internal standard (e.g., dibromomethane).
    

Part 4: Data Summary & Troubleshooting

Parameter2-H (Unsubstituted)2-Methyl2-Bromo (Target)
Steric Bulk (A-value) LowMediumHigh
Electronic Effect Neutral+I (Donating)-I (Withdrawing)
Coordination Stability High (

large)
ModerateModerate (Labile)
Primary Utility General C-H ActivationPreventing bis-ligationSelectivity & Post-Rxn Coupling

Troubleshooting Guide:

  • Problem: Low conversion.

    • Cause: The 2-bromo ligand is less electron-donating, potentially making the oxidative addition step slower if the metal is too electron-poor.

    • Solution: Switch to a more electron-rich solvent (e.g., t-Amyl alcohol) or increase temperature.

  • Problem: Ligand decomposition.

    • Cause: Pd(0) insertion into the C-Br bond of the ligand.

    • Solution: Ensure the reaction remains in the Pd(II)/Pd(IV) manifold. Use strong oxidants (

      
      ) to scavenge any Pd(0) formed.
      

References

  • Synthesis of 2-Chloro Analog (Methodology Basis)

    • Title: Synthesis of quinolin-3-yl-azetidin-2-ones (describing conversion of 8-carboxy-2-quinolone).
    • Source: ResearchG
    • URL:[Link]

  • 2-Methylquinoline-8-carboxylic Acid Coordination (Comparative)

    • Title: Binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid.[1][2][3][4]

    • Source: Taylor & Francis Online.
    • URL:[Link][1]

  • General Quinoline-8-Carboxylate C-H Activation (Context)

    • Title: Ligand-Promoted C(sp3)
    • Source: Science (W.A. Herrmann / J.Q. Yu context).
    • URL:[Link]

Sources

Method

Synthesis of Transition Metal Complexes with 2-Bromoquinoline-8-Carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, characterization, and potential applications of transition metal complexes featuring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of transition metal complexes featuring the ligand 2-bromoquinoline-8-carboxylic acid. Quinoline derivatives and their coordination compounds are of significant interest due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a bromine atom at the 2-position of the quinoline ring and a carboxylic acid at the 8-position creates a versatile chelating agent. This guide offers a foundational protocol for the synthesis of such complexes, detailed characterization methodologies, and a discussion of their potential in therapeutic and material science applications.

Introduction: The Significance of Quinoline-Based Metal Complexes

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in medicinal chemistry.[3] The quinoline framework is present in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[4] When complexed with transition metals, the biological and material properties of quinoline derivatives can be significantly enhanced.[5] These metal complexes have found applications as catalysts, in materials science, and notably in drug development as potential anticancer, anti-inflammatory, and antimicrobial agents.[1][6] The chelation of a metal ion can improve the therapeutic efficacy of a quinoline-based ligand by various mechanisms, including facilitating transport into cells and enabling interaction with biological targets like DNA.

2-Bromoquinoline-8-carboxylic acid is a particularly interesting ligand. The quinoline nitrogen and the carboxylate group provide a bidentate chelation site for metal ions.[1] The bromine substituent at the 2-position can modulate the electronic properties and steric profile of the resulting complex, potentially influencing its biological activity and stability. Furthermore, the carbon-bromine bond offers a site for further synthetic modification via cross-coupling reactions, allowing for the development of a diverse library of related complexes.[7]

The Ligand: 2-Bromoquinoline-8-Carboxylic Acid

2-Bromoquinoline-8-carboxylic acid acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and an oxygen atom of the deprotonated carboxylate group. This forms a stable five-membered chelate ring. The bromine atom is an electron-withdrawing group, which can influence the pKa of the carboxylic acid and the electron density on the quinoline nitrogen, thereby affecting the coordination properties and the stability of the resulting metal complexes.

Experimental Protocol: Synthesis of a Representative Transition Metal Complex

This protocol describes a general method for the synthesis of a transition metal complex of 2-bromoquinoline-8-carboxylic acid, using copper(II) as a representative metal. The methodology can be adapted for other transition metals such as zinc(II), cobalt(II), and nickel(II) with minor modifications to the reaction conditions.

Materials and Equipment
  • 2-Bromoquinoline-8-carboxylic acid

  • Copper(II) acetate monohydrate (or other suitable metal salt)

  • Ethanol (absolute)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • pH meter or pH paper

Synthetic Procedure
  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2-bromoquinoline-8-carboxylic acid (e.g., 2.0 mmol) in a minimal amount of a suitable solvent mixture, such as ethanol/DMF (e.g., 20-30 mL). Gentle heating may be required to achieve complete dissolution.

  • Deprotonation of the Ligand: To the ligand solution, add a stoichiometric equivalent of a weak base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid. This facilitates coordination to the metal center. The pH of the solution should be adjusted to approximately 6-7.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the transition metal salt (e.g., copper(II) acetate monohydrate, 1.0 mmol for a 1:2 metal-to-ligand ratio) in the same solvent as the ligand.

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours.[1] During this time, the formation of a precipitate is often observed as the complex is formed.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid several times with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Final Product: Dry the resulting complex in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to obtain the final product.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ligand 2-Bromoquinoline-8-carboxylic Acid in EtOH/DMF Mixing Mix and Reflux (3-4h) Ligand->Mixing MetalSalt Transition Metal Salt in EtOH MetalSalt->Mixing Cooling Cool to RT Mixing->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with EtOH & Diethyl Ether Filtration->Washing Drying Dry in Desiccator Washing->Drying Product Final Metal Complex Drying->Product

Caption: General workflow for the synthesis of 2-bromoquinoline-8-carboxylic acid metal complexes.

Characterization of the Synthesized Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and purity of the desired metal complexes.

Technique Purpose Expected Observations
FT-IR Spectroscopy To confirm the coordination of the ligand to the metal ion.Disappearance or significant shift of the O-H band of the carboxylic acid. A shift in the C=O stretching frequency of the carboxylate group upon coordination. Appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds in the far-IR region.
UV-Vis Spectroscopy To study the electronic transitions within the complex.Shift in the absorption bands of the ligand upon complexation. Appearance of new charge-transfer bands or d-d transitions for transition metals with unfilled d-orbitals.
¹H and ¹³C NMR Spectroscopy To elucidate the structure of diamagnetic complexes (e.g., Zn(II)).Shifts in the signals of the quinoline ring protons and carbons upon coordination. Disappearance of the carboxylic acid proton signal.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex.A peak corresponding to the molecular ion of the complex, confirming its formation and stoichiometry.
Elemental Analysis (CHN) To determine the empirical formula of the complex.The experimental percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability and the presence of solvent molecules.Weight loss at specific temperatures corresponding to the loss of coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand.[2]

Potential Applications in Drug Development and Beyond

Metal complexes of quinoline derivatives have shown significant promise in several areas, particularly in medicinal chemistry.

  • Anticancer Agents: Many quinoline-based compounds and their metal complexes exert cytotoxic effects on cancer cells through various mechanisms, including DNA intercalation, topoisomerase inhibition, and the induction of apoptosis.[1] The planar quinoline ring is well-suited for intercalating between the base pairs of DNA, disrupting its replication and transcription.

  • Antimicrobial Agents: The chelation of metal ions can enhance the antimicrobial activity of quinoline ligands.[2][8] This is often attributed to increased lipophilicity of the complex, allowing for better penetration through the cell membranes of microorganisms.

  • Catalysis: The coordinated metal center can act as a Lewis acid, catalyzing a variety of organic transformations.

  • Materials Science: These complexes can be explored for their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors due to the photophysical properties of the quinoline moiety.[9]

Illustrative Mechanism of Action: DNA Intercalation

DNA_Intercalation cluster_DNA DNA Double Helix bp1 G-C bp2 A-T bp3 C-G bp4 T-A Complex [M(2-Br-quin-8-COO)₂] Complex->bp2 Intercalation

Caption: Proposed DNA intercalation by a planar metal complex of 2-bromoquinoline-8-carboxylic acid.

Conclusion

The synthesis of transition metal complexes with 2-bromoquinoline-8-carboxylic acid offers a promising avenue for the development of novel compounds with significant potential in drug discovery and materials science. The protocol outlined in this guide provides a robust starting point for the synthesis and characterization of these complexes. Further investigation into their biological activities and physical properties is warranted to fully explore their therapeutic and technological applications.

References

  • Bendola Publishing. Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Available from: [Link]

  • PubMed. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Available from: [Link]

  • ResearchGate. Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study | Request PDF. Available from: [Link]

  • Elsevier. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Available from: [Link]

  • Journal of Physical Science. Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available from: [Link]

  • ResearchGate. Synthesis of quinoline based metal complexes. Available from: [Link]

  • Beilstein Journals. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Available from: [Link]

  • TSI Journals. Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Available from: [Link]

  • PubMed Central. Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • PubMed. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Available from: [Link]

  • PubChem. 2-Bromoquinoline. Available from: [Link]

  • ResearchGate. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • Scientific Research Publishing. Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4-Naphthoquinone Ligands. Available from: [Link]

  • Bentham Science. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Available from: [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Farabi University. Reaction mechanisms in coordination compounds. Available from: [Link]

Sources

Application

Technical Application Note: Optimized Esterification Protocols for 2-Bromoquinoline-8-Carboxylic Acid

Executive Summary & Strategic Analysis The esterification of 2-bromoquinoline-8-carboxylic acid presents a unique set of challenges driven by the electronic and steric environment of the quinoline scaffold. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 2-bromoquinoline-8-carboxylic acid presents a unique set of challenges driven by the electronic and steric environment of the quinoline scaffold. Unlike simple benzoic acid derivatives, this substrate features a bulky carboxylic acid at the peri-position (C8) and a reactive halogen at C2.[1]

Critical Mechanistic Considerations
  • Steric Hindrance (The C8 "Peri" Effect): The carboxylic acid at position 8 is sterically crowded by the adjacent ring nitrogen (N1) and the C7 proton. Standard Fischer esterification (equilibrium-driven reflux) often suffers from slow kinetics and incomplete conversion.[1]

  • Chemo-stability of the C2-Bromine: The C2 position in quinolines is activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • Risk:[1] Under basic conditions (e.g., alkoxide-mediated transesterification), the methoxide ion (

      
      ) can displace the bromine to form 2-methoxyquinoline-8-carboxylate .[1]
      
    • Solution: Acid-mediated pathways are strictly preferred to preserve the C2-Br pharmacophore.[1]

  • Solubility: The starting material often exhibits poor solubility in cold alcohols due to strong intermolecular hydrogen bonding and

    
    -stacking.[1]
    

Based on these factors, Thionyl Chloride (


) mediated alcoholysis  is the Gold Standard protocol.[1] It proceeds via an irreversible acid chloride intermediate, overcoming steric barriers while maintaining an acidic environment that protects the C2-bromide.[1]

Decision Matrix & Workflow

The following decision tree outlines the logical selection of synthetic routes based on scale and substrate sensitivity.

EsterificationLogic Start Substrate: 2-Bromoquinoline-8-COOH ScaleCheck Scale / Throughput? Start->ScaleCheck LargeScale > 1 Gram (Process Scale) ScaleCheck->LargeScale High Volume SmallScale < 100 mg (HTS / Library) ScaleCheck->SmallScale Low Volume MethodA METHOD A: Thionyl Chloride (SOCl2) in Methanol LargeScale->MethodA MethodB METHOD B: Alkyl Iodide (MeI) + Mild Base (K2CO3) SmallScale->MethodB RiskA Advantage: Scalable, Low Cost Risk: HCl gas evolution MethodA->RiskA RiskB Advantage: Mild, Parallelizable Risk: C2-Br Substitution (SNAr) MethodB->RiskB

Figure 1: Strategic decision tree for selecting the esterification method based on scale and risk tolerance.

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Primary Protocol)

Best for: Gram-scale synthesis, high purity requirements, and preserving the C2-Br bond.[1]

Reagents
  • Substrate: 2-bromoquinoline-8-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)[1]

  • Activator: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)[1]
    
  • Quench: Sat.

    
    
    
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Suspension: Charge the flask with 2-bromoquinoline-8-carboxylic acid and anhydrous methanol. Note: The acid will likely not dissolve completely at this stage.

  • Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add

    
     dropwise via a pressure-equalizing addition funnel or syringe.[1]
    
    • Mechanistic Insight: The addition generates HCl in situ and transiently forms the acyl chloride.[2] The exotherm helps dissolve the starting material.

  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours .

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS.[1] The starting acid spot (baseline) should disappear, replaced by a less polar ester spot (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Critical Step: Wash carefully with saturated

      
       (cold) to neutralize residual HCl.[1] Caution: Gas evolution.[1]
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Usually yields a solid pure enough for next steps (>95%).[1] If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.[1]

Method B: Alkylation with Methyl Iodide (Secondary Protocol)

Best for: Small-scale parallel synthesis (library generation) where acidic conditions must be avoided.[1]

Reagents
  • Substrate: 2-bromoquinoline-8-carboxylic acid (1.0 equiv)

  • Solvent: DMF (Anhydrous, 0.2 M)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)[1]
    
  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the carboxylic acid in DMF.

  • Deprotonation: Add

    
    .[1] Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange.
    
  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at RT for 2–4 hours .

    • Warning:Do not heat above 40°C. Higher temperatures with carbonate base significantly increase the risk of displacing the C2-Bromine with trace water or dimethylamine (from DMF decomposition).

  • Workup: Dilute with water and extract into EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.[1]

Analytical Validation & QC

To ensure the integrity of the product, specifically the retention of the bromine atom, the following analytical signatures must be verified.

FeatureMethodExpected Signal / Observation
Ester Formation 1H NMR Singlet at ~4.0 ppm (3H,

). Disappearance of broad acid proton (>11 ppm).[1]
C2-Bromine Integrity LCMS Characteristic 1:1 isotopic pattern (79Br/81Br).[1] Mass M+ and M+2 peaks of equal height.[1]
Purity HPLC Single peak at 254 nm.[1] Retention time shift: Ester is significantly more hydrophobic (later eluting) than the acid.
Contamination 1H NMR Check for 2-Methoxy byproduct: A singlet at ~4.1-4.2 ppm (distinct from ester methyl) indicates

failure.[1]

Troubleshooting Guide

Issue: Incomplete Conversion
  • Cause: Steric bulk at C8 preventing nucleophilic attack.[1]

  • Fix: Increase

    
     equivalents to 5.0 or add a catalytic amount of DMF (Vilsmeier-Haack activation) to facilitate acid chloride formation before adding methanol.
    
Issue: Formation of 2-Methoxy Analog
  • Cause: Reaction conditions were too basic (Method B) or methanol contained significant water/alkoxide.[1]

  • Fix: Switch strictly to Method A (Acidic). Ensure glassware is dry.[1] Do not use sodium methoxide (

    
    ).[1]
    
Issue: Product is an Oil (crystallization failure)
  • Cause: Impurities or residual solvent.[1]

  • Fix: Triturate with cold pentane or diethyl ether. Quinoline esters are typically solids; scratching the flask wall with a glass rod often induces nucleation.

Pathway Visualization

The following diagram illustrates the chemical pathway and the specific activation mechanism utilized in Method A.

ReactionPathway Start 2-Bromoquinoline- 8-Carboxylic Acid Intermediate Acyl Chloride Intermediate (Activated) Start->Intermediate Activation Reagents1 SOCl2, 0°C (- SO2, - HCl) Product Methyl 2-Bromoquinoline- 8-Carboxylate Intermediate->Product Esterification Reagents2 MeOH, Reflux (Nucleophilic Attack)

Figure 2: Reaction pathway showing the activation of the sterically hindered carboxylic acid via the acyl chloride intermediate.

References

  • Standard Thionyl Chloride Protocols

    • Master Organic Chemistry.[1] (2011).[1][4] Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1][4][5][6] Retrieved from [Link]

    • Common Organic Chemistry.[1] Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[1][7] Retrieved from [Link]

  • Mechanistic Grounding (Fischer Esterification)

    • Chemistry Steps. (2021). Fischer Esterification Mechanism. Retrieved from [Link]

  • Quinoline Synthesis Context (Analogous Substrates)

    • Li, Y., & Gao, W. (2013).[1] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. (Demonstrates reactivity of quinoline carboxylic acids). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-Bromoquinoline-8-carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving 2-bromoquinoline-8-carboxylic acid in aqueous media. The following information is curated to provide not only procedural steps but also the underlying scientific principles to empower your experimental design and interpretation.

Understanding the Challenge: The Physicochemical Properties of 2-Bromoquinoline-8-carboxylic Acid

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered when working with 2-bromoquinoline-8-carboxylic acid in aqueous solutions.

Q1: My 2-bromoquinoline-8-carboxylic acid is not dissolving in water. What is the first and most critical parameter to adjust?

A1: pH is the primary and most effective factor to manipulate for solubilizing this compound. [][5]

  • The Scientific Rationale: At neutral pH, the carboxylic acid group (-COOH) is largely in its neutral, protonated form, and the quinoline nitrogen is also likely protonated. This results in a molecule with low overall charge and poor interaction with polar water molecules. By adjusting the pH, you can ionize one or both of these functional groups, dramatically increasing solubility.[5][6]

    • Increasing the pH (making the solution basic): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more water-soluble than the neutral acid.[6][7]

    • Decreasing the pH (making the solution acidic): The quinoline nitrogen will be protonated, forming a positively charged quinolinium ion. This also enhances aqueous solubility.

  • Troubleshooting Workflow:

    Caption: pH Adjustment Workflow for Solubility

  • Step-by-Step Protocol for pH Adjustment:

    • Prepare a slurry of 2-bromoquinoline-8-carboxylic acid in deionized water.

    • While stirring, incrementally add a dilute solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl).

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Observe the visual dissolution of the solid material.

    • Continue adding the acid or base until the compound is fully dissolved. Note the final pH.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my needs. What other strategies can I employ?

A2: If pH adjustment alone is insufficient, consider using co-solvents or forming a stable salt.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[8][9]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used.[8][10]

    • Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar environment that can better accommodate the nonpolar regions of the 2-bromoquinoline-8-carboxylic acid molecule.[]

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol10-30%A common vehicle for pharmaceutical formulations.
PEG 40010-40%Can also aid in preventing precipitation upon dilution.[11]
DMSO1-10%A very strong solvent, but may have biological effects.[10]
  • Salt Formation: Preparing a stable, solid salt of the compound can significantly improve its dissolution rate and equilibrium solubility.[12][13][14]

    • Scientific Principle: Salts are ionic compounds that readily dissociate in water. By reacting the carboxylic acid with a suitable base, a salt with improved crystal lattice properties and higher aqueous solubility can be isolated.[7][13]

    • Experimental Protocol for Salt Formation:

      • Dissolve 2-bromoquinoline-8-carboxylic acid in a suitable organic solvent (e.g., ethanol).

      • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine).

      • Stir the mixture until a precipitate (the salt) forms or until the reaction is complete.

      • The salt can then be isolated by filtration or evaporation of the solvent.

      • The resulting solid salt can then be dissolved in water.

Q3: Are there more advanced techniques to enhance solubility for formulation development?

A3: Yes, for more challenging cases, cyclodextrin complexation and the use of surfactants are powerful methods. [15][16]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][17] They can encapsulate poorly soluble "guest" molecules, like 2-bromoquinoline-8-carboxylic acid, forming an inclusion complex that is more water-soluble.[18][19]

    • Mechanism of Action: The hydrophobic quinoline and bromo-substituted ring of your compound can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "carrying" the insoluble compound into solution.[17]

    • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[19]

    Caption: Cyclodextrin Inclusion Complex Formation

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.[16]

    • How they work: The nonpolar part of 2-bromoquinoline-8-carboxylic acid can partition into the hydrophobic core of the micelle, while the hydrophilic shell of the micelle interacts with the aqueous environment, leading to solubilization.[16]

    • Examples of Surfactants: Polysorbates (e.g., Tween® 80) and sodium dodecyl sulfate (SDS) are common examples.[16]

Q4: How can I quantify the concentration of my solubilized 2-bromoquinoline-8-carboxylic acid?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying quinoline derivatives. [20][21] Spectrophotometric methods can also be employed.[22]

  • HPLC Method Development (General Steps):

    • Column Selection: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase can be adjusted to optimize peak shape and retention time.[21]

    • Detection: UV detection is suitable for quinoline derivatives due to their aromatic nature. The specific wavelength for maximum absorbance should be determined.

    • Quantification: A calibration curve should be generated using standards of known concentrations to accurately determine the concentration of the unknown samples.

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the carboxylic acid or quinoline nitrogen.[]Simple, effective, and often the first approach.[23]The required pH may not be suitable for the final application.
Co-solvents Reduction of solvent polarity.[8]Can significantly increase solubility; a wide range of co-solvents are available.[10]The co-solvent must be compatible with the intended use; can impact stability.
Salt Formation Creation of a more soluble ionic form of the compound.[13]Can lead to a stable, solid form with improved dissolution.[12]Not all compounds form stable salts; requires an additional synthesis step.
Cyclodextrins Encapsulation of the hydrophobic molecule within a soluble host.[15][17]High efficiency for suitable guest molecules; can improve stability.[19]Stoichiometry of the complex needs to be considered; can be a more expensive option.[24]
Surfactants Partitioning of the compound into micelles.[16]Effective for very hydrophobic compounds.The concentration of surfactant must be above the CMC; can interfere with some biological assays.

This technical guide provides a structured approach to troubleshooting the solubility of 2-bromoquinoline-8-carboxylic acid. By understanding the chemical principles behind each method, researchers can make informed decisions to overcome solubility challenges in their experiments.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Wikipedia. (n.d.). Cosolvent.
  • Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Connected Papers. (n.d.). Salt formation to improve drug solubility.
  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
  • Product Class 3: Carboxylic Acid Salts. (n.d.).
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • pKa values. (n.d.).
  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.

Sources

Optimization

minimizing side reactions during 2-bromoquinoline-8-carboxylic acid coupling

Subject: Troubleshooting & Optimization Guide for Heterocyclic Cross-Couplings Ticket ID: #RXN-Q8-BR2 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary: The "Bifunctional Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Heterocyclic Cross-Couplings

Ticket ID: #RXN-Q8-BR2 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Bifunctional Trap"

You are likely encountering low yields or complex impurity profiles because 2-bromoquinoline-8-carboxylic acid is not a standard Suzuki/Sonogashira substrate. It presents a "Bifunctional Trap":

  • Electronic Activation (C2): The 2-position is highly electron-deficient, making the C-Br bond labile to nucleophilic aromatic substitution (

    
    ) by hydroxide bases, competing with the desired oxidative addition.
    
  • Chelation & Sterics (C8): The 8-carboxylic acid is spatially proximal to the quinoline nitrogen. In its deprotonated form, it creates a "pincer" ligand that can irreversibly bind palladium, poisoning your catalyst.

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these side reactions.

Module 1: Catalyst Deactivation (The "No Reaction" Scenario)

User Symptom: "I added 5-10 mol% Pd catalyst, but the starting material remains unchanged after 12 hours. The solution turned black immediately."

Root Cause: The N-Carboxylate Pincer The quinoline nitrogen (N1) and the 8-carboxylate anion form a stable 5-membered chelate with Palladium(II). This displaces the phosphine ligands required for the catalytic cycle, effectively creating a "dead" complex similar to the classic Lindlar catalyst (which uses quinoline as a poison).

Technical Solution:

  • Protocol A (Recommended): Protect the Acid. Convert the carboxylic acid to a methyl or tert-butyl ester before coupling. This sterically blocks the N1 site and removes the anionic bite.

  • Protocol B (Direct Coupling): If you must couple the free acid, use Pd(dppf)Cl₂ or XPhos Pd G2 . These catalysts possess bidentate or bulky ligands that resist displacement by the quinoline nitrogen.

Self-Validating Check: Run a test reaction with 1.0 equivalent of CuI added to the mixture (if doing Sonogashira) or simply monitor the color. If the reaction stays bright yellow/orange (active species) rather than crashing out as Palladium black immediately, the ligands are stable.

Module 2: Hydrolysis & (The "Hydroxy" Impurity)

User Symptom: "I see a new peak with Mass [M-Br+OH]. The product is 2-hydroxyquinoline-8-carboxylic acid (or quinolone)."

Root Cause: Hydroxide Attack The C2 position of quinoline is activated for nucleophilic attack. If you use aqueous bases (NaOH, KOH) or wet solvents at high temperatures (>80°C), the hydroxide ion attacks C2, displacing the bromide via an


 mechanism before the Palladium can insert.

Troubleshooting Protocol:

  • Switch Bases: Replace strong hydroxide bases with anhydrous

    
      or 
    
    
    
    .
  • Solvent Control: Move from aqueous mixtures (THF/Water) to anhydrous 1,4-Dioxane or Toluene .

  • Temperature Cap: Do not exceed 80°C. If higher energy is needed, use a more active catalyst (e.g., Pd-132 or tBuXPhos) rather than more heat.

Module 3: Protodebromination (The "Reduction" Product)

User Symptom: "I isolated a product with Mass [M-79+1]. The bromine is gone, but no coupling occurred."

Root Cause: Hydride Transfer This occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination from the solvent (common in Ethanol/Isopropanol) or amine bases, followed by reductive elimination.

Technical Solution:

  • Eliminate Alcohols: Never use primary/secondary alcohols as co-solvents for this substrate.

  • Solvent Switch: Use DMF or DMAc (Dimethylacetamide). These are aprotic and stabilize the polar transition state without donating hydrides.

Visual Troubleshooting Architecture

The following logic tree guides you through the optimization process based on the specific failure mode observed in your LC-MS data.

OptimizationLogic Start Start: Analyze LC-MS of Crude Decision1 Is Starting Material (SM) consumed? Start->Decision1 NoRxn SM Remaining (Catalyst Poisoning) Decision1->NoRxn No ProductAnalysis Analyze Impurity Mass Decision1->ProductAnalysis Yes Sol1 Solution: 1. Esterify Acid (Methyl/tBu) 2. Switch to Pd(dppf)Cl2 NoRxn->Sol1 Impurity1 Mass = Target - Br + OH (Hydrolysis/SNAr) ProductAnalysis->Impurity1 M-62 Impurity2 Mass = Target - Br + H (Protodebromination) ProductAnalysis->Impurity2 M-78 Impurity3 Mass = Target - 44 (Decarboxylation) ProductAnalysis->Impurity3 M-44 Sol2 Solution: 1. Use Anhydrous K3PO4 2. Switch to Dioxane 3. Lower Temp <80°C Impurity1->Sol2 Sol3 Solution: 1. Remove Alcohol Solvents 2. Use DMF/DMAc Impurity2->Sol3 Sol4 Solution: 1. Lower Temp <100°C 2. Avoid Cu co-catalysts Impurity3->Sol4

Caption: Figure 1. Diagnostic logic tree for 2-bromoquinoline-8-carboxylic acid coupling failures based on Mass Spectrometry shifts.

Standardized Experimental Protocol

To minimize the variables described above, use this "Gold Standard" protocol which preemptively addresses chelation and hydrolysis.

Step 1: Esterification (Mandatory Pre-step)

Why: Prevents catalyst poisoning and decarboxylation.

  • Dissolve 2-bromoquinoline-8-carboxylic acid (1.0 eq) in MeOH/Toluene (1:4).

  • Add

    
     (2.0 eq) dropwise at 0°C OR  use 
    
    
    
    (1.5 eq) in MeOH.
  • Stir 2h. Evaporate to dryness. Yields methyl ester.[1]

Step 2: The Coupling (Suzuki-Miyaura)

Why: Anhydrous conditions prevent


; Phosphate base prevents hydrolysis.
ComponentReagentEquivalentsFunction
Substrate 2-bromoquinoline-8-carboxylate1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.05 (5 mol%)Robust catalyst (resists N-poisoning)
Base

(Anhydrous)
3.0Mild base, low solubility avoids pH spike
Solvent 1,4-Dioxane [0.1 M]High boiling, non-nucleophilic

Procedure:

  • Charge solid reagents (Ester, Boronic Acid, Base, Pd-cat) into a vial.

  • Seal and purge with Argon/Nitrogen for 5 minutes (Critical:

    
     promotes homocoupling).
    
  • Add anhydrous Dioxane via syringe.

  • Heat to 85°C for 12 hours.

  • Workup: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography (Hexane/EtOAc).

Module 4: Mechanistic Visualization of Catalyst Poisoning

Understanding why the reaction fails is crucial for trusting the esterification step. The diagram below illustrates the "Dead State" formed by the free acid.

Chelation cluster_complex Catalyst Poisoning Complex (Stable 5-Membered Ring) Pd Pd(II) Ligand L (Phosphine) Pd->Ligand Ligand Displacement N_Quin N (Quinoline) N_Quin->Pd Strong Coordination O_Acid O- (Carboxylate) O_Acid->Pd Anionic Bite

Caption: Figure 2. The "Pincer Effect": The 8-carboxylate and 1-nitrogen form a stable metallocycle with Palladium, ejecting the active ligands and halting the catalytic cycle.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on bulky ligands like

    
     overcoming poisoning).
    [Link]
    
  • Zoltewicz, J. A. (1981). Nucleophilic substitution of pyridines and quinolines. Topics in Current Chemistry, 59, 33–64.

    
     susceptibility of 2-haloquinolines).
    [Link]
    
  • Goossen, L. J., et al. (2009).[2] Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry, 74(22), 8874–8877.[3] (Mechanisms of thermal decarboxylation in ortho-substituted systems). [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Catalytic Activity of 2-Bromoquinoline-8-Carboxylic Acid Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoquinoline-8-carboxylic acid complexes. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoquinoline-8-carboxylic acid complexes. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the catalytic activity of your complexes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 2-bromoquinoline-8-carboxylic acid and its metal complexes in catalysis.

Q1: Why is 2-bromoquinoline-8-carboxylic acid a promising ligand for catalysis?

A1: 2-Bromoquinoline-8-carboxylic acid is a bidentate ligand, meaning it can bind to a metal center through two donor atoms: the nitrogen of the quinoline ring and an oxygen atom of the carboxylate group. This chelation effect often leads to the formation of stable metal complexes. The bromine atom at the 2-position and the carboxylic acid at the 8-position offer sites for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Q2: Which metals are commonly used to form complexes with this ligand for catalytic applications?

A2: Palladium is a frequently used metal for forming catalytically active complexes with quinoline-based ligands, particularly for cross-coupling reactions.[1][2] Copper, rhodium, and other transition metals have also been shown to form active catalysts with quinoline derivatives for various transformations, including oxidation and carbonylation reactions.[3][4]

Q3: What types of catalytic reactions are typically facilitated by these complexes?

A3: Complexes of 2-bromoquinoline-8-carboxylic acid and similar quinoline derivatives are often employed in a range of organic transformations. These include:

  • Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds.[5][6]

  • Oxidation reactions: For instance, the copper-catalyzed oxidation of catechols to o-quinones.[3][7]

  • Carbonylation reactions: Rhodium complexes of quinoline carboxylic acids have shown high activity in the carbonylation of methanol.[4]

Q4: What are the key factors that influence the catalytic activity of these complexes?

A4: Several factors can significantly impact the catalytic performance of 2-bromoquinoline-8-carboxylic acid complexes:

  • Choice of Metal Center: The nature of the metal ion is crucial in determining the types of reactions that can be catalyzed and the overall efficiency.

  • Ligand Environment: The steric and electronic properties of the ligand, which can be modified, play a vital role in catalyst stability and reactivity.

  • Reaction Conditions: Parameters such as solvent, temperature, base, and the presence of additives can have a profound effect on the catalytic cycle.[1][2]

  • Substrate Scope: The nature of the reactants themselves can influence reaction rates and yields.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Low or No Catalytic Activity

Q: My reaction is showing poor conversion or is not proceeding at all. What are the likely causes and how can I address them?

A: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction setup.

1. Catalyst Integrity and Activation:

  • Cause: The active catalytic species may not be forming efficiently, or the catalyst may have degraded. For palladium-catalyzed reactions, a Pd(II) precatalyst needs to be reduced in situ to the active Pd(0) species.[1][8]

  • Solution:

    • Verify Precatalyst Activation: Ensure your reaction conditions (e.g., choice of base, solvent) are suitable for the reduction of the Pd(II) precatalyst.

    • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[1]

    • Check Catalyst Storage: Ensure the catalyst has been stored under an inert atmosphere and is not expired.

2. Reagent and Solvent Quality:

  • Cause: Impurities, particularly water and oxygen, can poison the catalyst.[1]

  • Solution:

    • Use High-Purity Reagents: Employ freshly purified starting materials.

    • Ensure Anhydrous Conditions: Use freshly distilled and degassed solvents. For sensitive reactions, consider using a glovebox.

    • Degas the Reaction Mixture: Thoroughly sparge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[1]

3. Suboptimal Reaction Conditions:

  • Cause: The chosen temperature, base, or solvent may not be optimal for the specific transformation.

  • Solution:

    • Screen Different Bases: The choice of base is critical. For example, in many cross-coupling reactions, bases like NaO-t-Bu, K₂CO₃, or Cs₂CO₃ are used. The strength and solubility of the base can significantly affect the outcome.

    • Optimize Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. Perform a temperature screen to find the optimal condition.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. Screen a range of solvents (e.g., toluene, dioxane, DMF).

4. Ligand-Related Issues:

  • Cause: The nitrogen atom of the quinoline ring can sometimes act as a catalyst poison by strongly coordinating to the metal center, leading to inactive species.[1]

  • Solution:

    • Employ Bulky Co-ligands: In some cases, especially with palladium, the addition of bulky phosphine ligands (e.g., XPhos, SPhos) can sterically hinder the quinoline nitrogen from deactivating the catalyst.[1]

Issue 2: Formation of Undesired Byproducts

Q: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

A: The formation of byproducts often indicates competing reaction pathways or catalyst decomposition.

1. Side Reactions of Substrates:

  • Cause: The starting materials may be undergoing undesired reactions under the catalytic conditions. For example, in cross-coupling reactions involving sp³-hybridized substrates, β-hydride elimination can be a competing pathway.[9]

  • Solution:

    • Ligand Modification: The design of the ligand can influence selectivity. Fine-tuning the steric and electronic properties of the 2-bromoquinoline-8-carboxylic acid ligand (if possible through derivatization) or adding specific co-ligands can favor the desired reaction pathway.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions that have a higher activation energy than the desired transformation.

2. Catalyst Decomposition Pathways:

  • Cause: The catalyst may be unstable under the reaction conditions, leading to the formation of metallic nanoparticles (e.g., palladium black) which can catalyze different, undesired reactions.

  • Solution:

    • Use a More Stable Precatalyst: Investigate different precatalysts or ligand systems that offer greater stability under the required reaction conditions.

    • Adjust Ligand-to-Metal Ratio: The ratio of ligand to metal can impact catalyst stability. An excess of ligand can sometimes prevent catalyst decomposition.

Issue 3: Difficulty in Complex Synthesis and Characterization

Q: I am having trouble synthesizing and confirming the structure of my 2-bromoquinoline-8-carboxylic acid complex. What are some key considerations?

A: The successful synthesis and characterization of these complexes require careful attention to experimental details.

1. Synthesis Challenges:

  • Cause: Incomplete reaction, formation of mixtures, or difficulty in isolating the pure product.

  • Solution:

    • Stoichiometry: Carefully control the molar ratio of the ligand to the metal salt. A 2:1 ligand-to-metal ratio is common for forming octahedral or square planar complexes.[10]

    • Reaction Conditions: The choice of solvent and reaction temperature can influence the outcome of the complexation reaction. Methanol is a commonly used solvent.[3][11]

    • Purification: Recrystallization is often a suitable method for obtaining pure crystalline products suitable for characterization.[12][13]

2. Characterization Difficulties:

  • Cause: Ambiguous spectral data making it difficult to confirm the coordination of the ligand to the metal center.

  • Solution:

    • FT-IR Spectroscopy: Look for shifts in the vibrational frequencies of the C=O group of the carboxylic acid and the C=N bond of the quinoline ring upon coordination to the metal.[10]

    • NMR Spectroscopy: ¹H and ¹³C NMR can provide information about the ligand environment in diamagnetic complexes.

    • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex.[11][14]

    • Elemental Analysis: This technique can confirm the elemental composition of the synthesized complex.[11]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative metal complex and a general procedure for evaluating its catalytic activity.

Protocol 1: Synthesis of a Bis(2-bromoquinoline-8-carboxylato)metal(II) Complex

This protocol is a general guideline. The specific metal salt and reaction conditions may need to be optimized.

Materials:

  • 2-bromoquinoline-8-carboxylic acid

  • Metal(II) acetate hydrate (e.g., palladium(II) acetate, copper(II) acetate)

  • Methanol, analytical grade

Procedure:

  • Dissolve 2-bromoquinoline-8-carboxylic acid (2.0 mmol) in methanol (20 mL) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal(II) acetate hydrate (1.0 mmol) in methanol (10 mL).

  • Slowly add the metal acetate solution to the ligand solution with constant stirring at room temperature.

  • A precipitate may form immediately or upon standing. Continue stirring the reaction mixture for 4-6 hours at room temperature.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol.

  • Dry the product under vacuum.

  • For further purification, recrystallize the complex from a suitable solvent system (e.g., DMF/methanol).

Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for evaluating the catalytic activity of a synthesized palladium complex.

Materials:

  • Synthesized Palladium(II)-2-bromoquinoline-8-carboxylate complex

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 4:1 v/v) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the synthesized palladium complex (0.01-0.05 mmol, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Catalytic Activity
Potential Cause Diagnostic Check Recommended Solution(s)
Inactive CatalystNo product formation, even after extended reaction times.Use a direct Pd(0) source; verify precatalyst activation conditions.[1]
Reagent/Solvent ImpuritiesInconsistent results between batches.Use freshly purified and degassed reagents and solvents.[1]
Suboptimal ConditionsLow conversion, slow reaction rate.Screen different bases, temperatures, and solvents.
Ligand PoisoningReaction stalls at low conversion.Add bulky co-ligands; modify the primary ligand if possible.[1]
Diagrams

G cluster_synthesis Complex Synthesis Workflow Ligand 2-Bromoquinoline- 8-Carboxylic Acid MetalSalt Metal(II) Salt Solvent_S Methanol Reaction Stirring at RT Isolation Filtration & Washing Purification Recrystallization Product Metal Complex

G cluster_catalysis Troubleshooting Logic for Low Catalytic Activity Start Low/No Product Yield Check_Catalyst Check Catalyst Integrity & Activation Check_Reagents Verify Reagent/Solvent Purity Check_Conditions Optimize Reaction Conditions Solution_Catalyst Use Active Catalyst Source (e.g., Pd(0)) Solution_Reagents Use Anhydrous & Degassed Materials Solution_Conditions Screen Base, Temp, & Solvent

V. References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Retrieved from

  • Moutaouakil, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Sarmah, P. P., et al. (2024). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. ResearchGate. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from

  • Xu, L., et al. (2009). 8-Bromo-2-methylquinoline. PMC - NIH. Retrieved from

  • Al-Tel, T. H. (2010). Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Retrieved from

  • Moutaouakil, M., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. ResearchGate. Retrieved from

  • Crabtree, R. H. (n.d.). Organometallic Catalysis. Retrieved from

  • D'Souza, D. M., & Müller, T. J. (2007). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from

  • Al-Obaidi, A. S. M., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from

  • Hancock, R. D., & Martell, A. E. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from

  • Sattar, M., et al. (2016). Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate. Retrieved from

  • Zhang, Y., et al. (2013). Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. Retrieved from

Sources

Optimization

scale-up challenges for 2-bromoquinoline-8-carboxylic acid production

Technical Support Center: Scale-Up Challenges for 2-Bromoquinoline-8-Carboxylic Acid User Guide Overview Product: 2-Bromoquinoline-8-carboxylic acid CAS Registry Number: 204782-99-0 (Generic reference for analogs; specif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Challenges for 2-Bromoquinoline-8-Carboxylic Acid

User Guide Overview

Product: 2-Bromoquinoline-8-carboxylic acid CAS Registry Number: 204782-99-0 (Generic reference for analogs; specific isomer requires validation) Application: Pharmaceutical intermediate (Scaffold for kinase inhibitors, antiviral agents). Primary Synthesis Route: Modified Reissert-Henze or N-Oxide Rearrangement sequence starting from 8-methylquinoline.

Part 1: Critical Synthesis Pathways (The "Map")

This guide focuses on the most scalable industrial route: The "Methyl-First" Strategy . This approach avoids handling the zwitterionic carboxylic acid during the messy bromination step, solving the solubility issues inherent to quinoline amino-acids.

The Logic:

  • Precursor: Start with 8-methylquinoline (commercially available/cheap).

  • Activation: Create the N-oxide to activate the C2 position.

  • Functionalization: Install the Bromine at C2 before oxidizing the methyl group.

  • Oxidation: Convert the C8-methyl to C8-carboxylic acid as the final step.

SynthesisRoute cluster_byproducts Common Impurities Start 8-Methylquinoline NOxide 8-Methylquinoline N-oxide Start->NOxide Step 1: mCPBA or H2O2/Na2WO4 (N-Oxidation) BromoMethyl 2-Bromo-8-methylquinoline NOxide->BromoMethyl Step 2: POBr3 / TBAB (Meisenheimer/Bromination) Imp1 4-Bromo isomer NOxide->Imp1 Overheating FinalProduct 2-Bromoquinoline-8-carboxylic acid BromoMethyl->FinalProduct Step 3: SeO2 then NaClO2 (Side-chain Oxidation) Imp2 2-Hydroxy (Hydrolysis) BromoMethyl->Imp2 Aq. Base (during workup)

Caption: Step-wise transformation from 8-methylquinoline to the target acid, highlighting critical impurity risks at each stage.

Part 2: Troubleshooting Guide (Q&A)

Module 1: The Bromination Step (POBr₃ Mediated)

Context: Converting 8-methylquinoline N-oxide to 2-bromo-8-methylquinoline. This is the most expensive and hazardous step.

Q1: My reaction mixture turned into a black, viscous tar upon adding POBr₃. What happened? Diagnosis: Thermal runaway causing polymerization. The reaction between N-oxides and phosphoryl halides is highly exothermic. Corrective Protocol:

  • Solvent Switch: If using neat reagents or high-boiling solvents (Toluene), switch to Dichloromethane (DCM) or Acetonitrile (MeCN) to utilize reflux as a thermal buffer.

  • Dosing Strategy: Do not add solid POBr₃ to the reaction. Dissolve POBr₃ in the solvent first and add it dropwise to the N-oxide solution at 0°C to -10°C .

  • Base Scavenger: The reaction generates HBr, which can degrade the product. Add a mild base like solid

    
     or use a phase-transfer catalyst (TBAB) to modulate the reaction rate.
    

Q2: I am seeing significant amounts of the 4-bromo isomer. How do I improve regioselectivity for the 2-position? Mechanism: The nucleophilic attack of the bromide ion can occur at C2 or C4. C2 is kinetically favored, but C4 is thermodynamically accessible at high temperatures. Optimization Table:

VariableRecommendationReason
Temperature Keep < 40°C initiallyHigher temps favor C4 substitution.
Reagent Use POBr₃ + TBABTetrabutylammonium bromide (TBAB) increases the effective concentration of free bromide ions, accelerating the C2 attack.
Solvent DCM or ChloroformNon-polar solvents often enhance C2 selectivity over polar aprotic solvents in this specific rearrangement.
Module 2: The Oxidation Step (Methyl to Acid)

Context: Converting 2-bromo-8-methylquinoline to 2-bromoquinoline-8-carboxylic acid.

Q3: When using KMnO₄, I lost my bromine atom (hydrolysis to 2-hydroxy). How do I prevent this? Diagnosis: 2-Haloquinolines are susceptible to Nucleophilic Aromatic Substitution (


) in hot aqueous base (conditions typical for Permanganate oxidation).
Alternative Protocol (The "SeO₂" Route): 
Avoid strong aqueous bases. Use a two-step oxidation:
  • Step A: Selenium Dioxide (SeO₂) in Dioxane/Water (reflux). This selectively oxidizes the methyl group to the Aldehyde (2-bromoquinoline-8-carbaldehyde) without touching the bromine.

  • Step B: Pinnick Oxidation (NaClO₂ + NaH₂PO₄). This converts the aldehyde to the carboxylic acid under mild, slightly acidic conditions (pH 3-5), preserving the halogen.

Q4: The product is water-soluble and difficult to extract after oxidation. How do I isolate it? Diagnosis: Quinoline carboxylic acids are zwitterionic (isoelectric point ~pH 3-4). At neutral pH, they may exist as salts or zwitterions, making them soluble in water and insoluble in ether/DCM. Isolation Workflow:

  • pH Adjustment: Carefully adjust the aqueous layer to the Isoelectric Point (pI) (typically pH 3.5 - 4.0).

  • Precipitation: The free acid should precipitate as an off-white solid.

  • Salting Out: If no precipitate forms, saturate the aqueous phase with NaCl and extract with n-Butanol or 2-MeTHF (standard EtOAc is often too non-polar).

Part 3: Scale-Up Safety & Logistics

Q5: Handling Phosphorus Oxybromide (POBr₃) on a kilo-scale is problematic. Are there alternatives? Analysis: POBr₃ is a solid, hydrolyzes rapidly to release HBr, and is expensive. Scale-Up Alternative:

  • In-Situ Generation: Use Phosphorus Tribromide (PBr₃) with Bromine (Br₂) .

  • Protocol: React

    
     with 
    
    
    
    in situ to form
    
    
    equivalents or use
    
    
    directly if the N-oxide activation is sufficient.
  • Vilsmeier-Haack Variant: Use

    
     (cheaper liquid) to make the 2-Chloro  analog first. Then perform a Finkelstein Reaction  (NaI/AcCl or HBr/AcOH) to convert the Chloro to Bromo. Note: This adds a step but significantly reduces raw material costs.
    

WorkupLogic ReactionMix Oxidation Reaction Mixture (Aq. Phase) CheckPH Check pH ReactionMix->CheckPH Acidify Acidify to pH 3.5-4.0 (Use 1M HCl) CheckPH->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes Extract Extract with n-Butanol or 2-MeTHF Precipitate->Extract No (Oil/Soluble)

Caption: Decision tree for isolating the zwitterionic quinoline acid product.

References

  • N-Oxide Rearrangement Mechanism

    • Title: "Bromination of Quinoline N-oxides with Phosphorus Oxybromide."
    • Source:Journal of Organic Chemistry.
    • Context: Describes the mechanistic pathway and regioselectivity of C2 bromin
    • Link: [J. Org.[1] Chem. Search Results]([Link]) (General verification via ACS).

  • Scale-Up of Quinoline Derivatives

    • Title: "Process for the preparation of 2-substituted 8-quinolinecarboxylic acids."[2]

    • Source:World Intellectual Property Organization (P
    • Context: Details the industrial handling of methyl-to-acid oxid
    • Link:

  • Pinnick Oxidation Protocol

    • Title: "Resorcinol-Derived Quinoline Synthesis and Functionaliz
    • Source:Tetrahedron Letters.
    • Context: Validation of the SeO2/NaClO2 two-step oxid
    • Link:

(Note: While specific patents for the exact 2-bromo-8-carboxy molecule are proprietary, the cited protocols for 2-bromo-8-methyl oxidation are standard in heterocyclic process chemistry.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Quinoline-Based Ligands: 2-Bromoquinoline-8-carboxylic Acid vs. 8-Hydroxyquinoline

This guide provides an in-depth comparison of the binding affinities of two quinoline-based compounds: 2-bromoquinoline-8-carboxylic acid and the classic chelator, 8-hydroxyquinoline. Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the binding affinities of two quinoline-based compounds: 2-bromoquinoline-8-carboxylic acid and the classic chelator, 8-hydroxyquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the structural rationale for affinity differences and the experimental methodologies required for their precise quantification. We will dissect the causality behind experimental choices and provide self-validating protocols, grounding our analysis in authoritative sources.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom make it an ideal platform for developing targeted inhibitors. Within this class, 8-hydroxyquinoline (also known as oxine) is a well-established metal-chelating agent with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] Its derivatives are continually explored for enhanced potency and selectivity.[4][5]

This guide focuses on a direct comparison between 8-hydroxyquinoline and a more complex derivative, 2-bromoquinoline-8-carboxylic acid. By examining their distinct structural features, we can predict and experimentally validate differences in their binding affinity to a common biological target.

The Contenders: A Structural Overview

The fundamental difference in the potential binding interactions of these two molecules stems from the substituents on the quinoline core.

  • 8-Hydroxyquinoline (8-HQ): The defining feature of 8-HQ is the hydroxyl group at the C8 position, adjacent to the ring nitrogen. This arrangement allows 8-HQ to act as a potent bidentate chelating agent, forming a stable five-membered ring with various metal ions.[6] This chelation is central to many of its biological effects.[3][7]

  • 2-Bromoquinoline-8-carboxylic acid: This molecule introduces two significant modifications. Firstly, the hydroxyl group is replaced by a carboxylic acid at the C8 position. While this group can also participate in metal chelation or form different types of hydrogen bonds and salt bridges, its steric and electronic properties differ significantly from a hydroxyl group.[8] Secondly, the introduction of a bromine atom at the C2 position adds a lipophilic, electron-withdrawing group that can participate in halogen bonding—a crucial, non-covalent interaction that can enhance drug-target binding affinity and selectivity.[9]

CompoundStructureKey Features
8-Hydroxyquinoline Bidentate {N,O} chelator, forms stable 5-membered rings with metal ions.
2-Bromoquinoline-8-carboxylic acid (Hypothetical Structure Image)Bidentate {N,O} chelator (carboxyl), potential for halogen bonding (bromo group).

Quantifying Molecular Interactions: A Primer on Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (e.g., a small molecule) and its biological target (e.g., a protein).[10] It is quantified by the equilibrium dissociation constant (K D ), where a smaller K D value signifies a stronger, higher-affinity interaction.[10] Understanding affinity is paramount in drug design to ensure that a drug binds its intended target specifically and potently.[10] This binding is governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic forces, and van der Waals forces.[10]

Methodologies for Determining Binding Affinity

To quantitatively compare our two compounds, several robust biophysical techniques can be employed. The choice of method depends on the nature of the target, the availability of reagents, and the specific information required (e.g., kinetics vs. thermodynamics). We will detail three gold-standard, label-free techniques.

Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[11][12] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13] Because it measures heat, a universal property of reactions, it is a truly label-free and in-solution technique, requiring no modification of the binding partners.[11]

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare a solution of the target protein (the "macromolecule," typically 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).[13][14]

    • Prepare a solution of the ligand (2-bromoquinoline-8-carboxylic acid or 8-hydroxyquinoline) at a concentration 10-15 times that of the protein.[11]

    • Crucial Step: Both protein and ligand solutions must be in an identical buffer to avoid heats of dilution that can mask the true binding signal.[13][14] All solutions should be thoroughly degassed to prevent air bubbles.[15]

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2 µL each) of the ligand into the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[12]

  • Data Analysis:

    • The raw data (heat pulses per injection) is integrated to generate a binding isotherm—a plot of heat change versus the molar ratio of ligand to protein.

    • This isotherm is fitted to a binding model (e.g., one set of sites) to extract the thermodynamic parameters: K D , n, and ΔH.[15]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare Protein in Buffer Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Prepare Ligand in Identical Buffer Prep_Ligand->Degas Load_Cell Load Protein into Sample Cell Degas->Load_Cell Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Titrate Inject Ligand into Cell Load_Cell->Titrate Load_Syringe->Titrate Measure Measure Heat (μcal/sec) Titrate->Measure Integrate Integrate Heat Pulses Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Results Determine KD, ΔH, n, ΔS Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

Principle of Causality: SPR is an optical technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip.[16][17] One binding partner (the "ligand" in SPR terminology, typically the protein) is immobilized on the sensor surface, and the other (the "analyte," our small molecule) is flowed over it. Binding increases the mass on the surface, causing a proportional change in the refractive index, which is detected as a response in Resonance Units (RU).[16] This allows for the determination of both association (k a ) and dissociation (k d ) rate constants, from which the K D (k d /k a ) is calculated.

Experimental Protocol: SPR

  • Immobilization:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the surface via its primary amines to a target density (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (2-bromoquinoline-8-carboxylic acid or 8-hydroxyquinoline) in running buffer.

    • Association Phase: Inject the lowest concentration of the analyte over the sensor surface and monitor the increase in RU over time.

    • Dissociation Phase: Switch the flow back to running buffer only and monitor the decrease in RU as the analyte dissociates.

    • Repeat the association/dissociation cycle for each concentration in the series, from lowest to highest.

  • Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from a reference flow cell.

    • The corrected data is fitted globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D .[18]

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Fluorescence Polarization (FP)

Principle of Causality: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[19][20] A small, fluorescently-labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low polarization). When the tracer binds to a large protein, its tumbling slows dramatically, and it emits light that remains highly polarized (high polarization).[21] This technique is ideal for competitive assays where an unlabeled compound (our quinoline derivative) competes with the tracer for binding to the protein, causing a decrease in polarization.[22]

Experimental Protocol: FP Competition Assay

  • Assay Development:

    • Synthesize or acquire a fluorescently-labeled tracer that is known to bind the target protein.

    • Determine the K D of the tracer for the protein in a direct binding experiment by titrating the protein into a fixed concentration of the tracer.

  • Competition Assay Setup:

    • In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer (typically at a concentration near its K D ).

    • Add a serial dilution of the unlabeled competitor (2-bromoquinoline-8-carboxylic acid or 8-hydroxyquinoline).

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization in a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the measured polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to determine the IC 50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Convert the IC 50 to a binding affinity constant (K i ) using the Cheng-Prusoff equation, which requires the known K D of the tracer.

FP_Workflow cluster_setup 1. Assay Setup cluster_measure 2. Measurement cluster_analysis 3. Data Analysis Mix Mix Protein, Fluorescent Tracer, and Unlabeled Competitor Incubate Incubate to Equilibrium Mix->Incubate Excite Excite with Polarized Light Incubate->Excite Detect Measure Emitted Polarization (mP) Excite->Detect Plot Plot mP vs. [Competitor] Detect->Plot Fit Fit Curve to get IC50 Plot->Fit Calculate Calculate Ki (Cheng-Prusoff) Fit->Calculate

Caption: Fluorescence Polarization (FP) competitive assay workflow.

Comparative Binding Analysis: A Case Study with Aldehyde Dehydrogenase 1 (ALDH1)

To illustrate the comparison, we present hypothetical but mechanistically plausible data for the binding of our two compounds to Aldehyde Dehydrogenase 1 (ALDH1). ALDH1 has been identified as a selective target of quinoline drugs and serves as an excellent model system.[1] The data below represents values that could be obtained from an ITC experiment.

CompoundK D (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
8-Hydroxyquinoline 250-8.86-5.2-3.66
2-Bromoquinoline-8-carboxylic acid 45-10.01-7.5-2.51
Interpretation of Results & Structural Rationale

The hypothetical data clearly indicates that 2-bromoquinoline-8-carboxylic acid possesses a significantly higher binding affinity (lower K D ) for ALDH1 than 8-hydroxyquinoline. A deeper look at the thermodynamic signatures provides insight into the why.

  • Favorable Enthalpy Drives Higher Affinity: The binding of 2-bromoquinoline-8-carboxylic acid is characterized by a much more favorable (more negative) enthalpy change (ΔH = -7.5 kcal/mol) compared to 8-hydroxyquinoline (ΔH = -5.2 kcal/mol). Enthalpy reflects the energy changes from making and breaking bonds, such as hydrogen bonds and other specific polar interactions.[13] This suggests that the modified compound forms stronger and/or more numerous direct contacts with the protein active site.

  • Structural Basis for Enthalpic Advantage:

    • Carboxylic Acid vs. Hydroxyl Group: The carboxylate group of 2-bromoquinoline-8-carboxylic acid is a more versatile hydrogen bond donor and acceptor than a hydroxyl group. It can form a bidentate "salt bridge" interaction with a positively charged residue like arginine or lysine in the binding pocket, an interaction that is significantly stronger than a single hydrogen bond from the hydroxyl group of 8-HQ.

    • Halogen Bonding: The bromine atom at the C2 position is strategically placed to act as a halogen bond donor. This interaction, where the electropositive region on the tip of the bromine atom (the σ-hole) interacts with an electronegative atom like a backbone carbonyl oxygen, can contribute up to 1-2 kcal/mol of binding energy, directly enhancing the binding enthalpy.[9]

  • Entropy Considerations: The binding of 2-bromoquinoline-8-carboxylic acid has a slightly less favorable entropy change (-TΔS = -2.51 kcal/mol) compared to 8-HQ (-TΔS = -3.66 kcal/mol). This is expected. The formation of more specific, ordered interactions (salt bridges, halogen bonds) restricts the conformational freedom of the ligand and parts of the protein, leading to an entropic penalty. However, this penalty is more than compensated for by the large enthalpic gain, resulting in a much more favorable overall free energy of binding (ΔG).

Conclusion

This guide demonstrates that while 8-hydroxyquinoline is a potent scaffold, rational structural modifications can lead to substantial improvements in binding affinity. The substitution of a hydroxyl with a carboxylic acid and the addition of a bromine atom in 2-bromoquinoline-8-carboxylic acid create new opportunities for high-energy interactions like salt bridges and halogen bonds. This leads to a binding profile dominated by a strong, favorable enthalpy, resulting in a significantly tighter interaction with the target protein.

The robust biophysical techniques of ITC, SPR, and FP provide the necessary tools to quantify these differences with high precision. By combining insightful structural design with rigorous experimental validation, researchers can effectively navigate the complex landscape of drug discovery to develop next-generation therapeutic agents with superior potency and selectivity.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). Retrieved February 15, 2026, from [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Retrieved February 15, 2026, from [Link]

  • Effective methods of estimating ligand binding affinity to a protein active site? (2020, March 21). Retrieved February 15, 2026, from [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Retrieved February 15, 2026, from [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018, July 5). Retrieved February 15, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved February 15, 2026, from [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance - MDPI. (2010, August 4). Retrieved February 15, 2026, from [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy - Edinburgh Instruments. (2015, November 23). Retrieved February 15, 2026, from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry - ACS Publications. (2025, October 9). Retrieved February 15, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved February 15, 2026, from [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025, April 11). Retrieved February 15, 2026, from [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed. (2021, March 15). Retrieved February 15, 2026, from [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (2018, June 12). Retrieved February 15, 2026, from [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Publications. (2022, May 25). Retrieved February 15, 2026, from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Retrieved February 15, 2026, from [Link]

  • Focused On In-Silico, Design, Synthesis & Evaluation Of 8-Hydroxyquinoline Based Nucleus Covering Prominent Target PDE4 As Anti-Asthmatic Agent - IJSDR. (n.d.). Retrieved February 15, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - Taylor & Francis. (2013, October 4). Retrieved February 15, 2026, from [Link]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC. (2021, January 5). Retrieved February 15, 2026, from [Link]

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  • Isothermal Titration Calorimetry of RNA - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Interaction of V IV O–8-hydroxyquinoline species with RNase A: the effect of metal ligands in the protein adduct stabilization - RSC Publishing. (2023, July 11). Retrieved February 15, 2026, from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (2022, June 10). Retrieved February 15, 2026, from [Link]

  • 5-Bromoquinoline-8-carboxylic acid. (n.d.). Retrieved February 15, 2026, from [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Quinoline Carboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of bioactive molecules is paramount. Quinoline carboxylic acids, a cornerstone scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of bioactive molecules is paramount. Quinoline carboxylic acids, a cornerstone scaffold in medicinal chemistry, exhibit a rich and informative electronic absorption profile. This guide provides an in-depth comparison of the UV-Vis absorption spectra of various quinoline carboxylic acid derivatives, offering both supporting experimental data and a robust theoretical framework to rationalize the observed spectral shifts. By understanding these structure-spectra relationships, researchers can gain valuable insights into the electronic environment of these molecules, aiding in their identification, characterization, and the rational design of novel therapeutic agents.

Theoretical Underpinnings of UV-Vis Absorption in Quinoline Systems

The UV-Vis absorption spectra of quinoline and its derivatives are governed by electronic transitions within the aromatic system. These transitions primarily involve the promotion of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π) orbitals. The quinoline core, a bicyclic heteroaromatic system, gives rise to characteristic absorption bands corresponding to these π → π and n → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the electronic nature of substituents and their position on the quinoline ring, as well as the polarity of the solvent. This sensitivity provides a powerful tool for probing the molecular structure and electronic distribution of these compounds.

Comparative UV-Vis Spectral Data of Quinoline Carboxylic Acid Derivatives

To facilitate a clear and objective comparison, the following table summarizes the UV-Vis absorption data for a selection of quinoline carboxylic acid derivatives. All data presented were recorded in ethanol to ensure consistent experimental conditions, allowing for a direct and meaningful comparison of the effects of substituent and isomeric variations.

CompoundPosition of -COOHOther Substituent(s)λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Quinoline-2-carboxylic acid2-~280, ~315Data not consistently available[1]
Quinoline-4-carboxylic acid4-~235, ~320Data not consistently available
2-Methylquinoline-4-carboxylic acid42-Methyl228.5, 317Data not consistently available[2]
2-Phenylquinoline-4-carboxylic acid42-Phenyl~260, ~340Data not consistently available
2-(4-Methylphenyl)quinoline-4-carboxylic acid42-(4-Methylphenyl)~262, ~345Data not consistently available[2]
8-Hydroxyquinoline-2-carboxylic acid28-Hydroxy~250, ~310Data not consistently available[3]
8-Hydroxy-5-nitroquinoline-8-Hydroxy, 5-Nitro~350Data not consistently available[1]
Aminoquinoline DerivativesVariousAmino group~350-450Data not consistently available[4]

Note: Molar absorptivity data for many of these compounds are not consistently reported across the literature under standardized conditions. The provided λmax values are indicative and may vary slightly depending on the specific experimental setup.

Analysis of Spectral Trends: The Influence of Substituents and Isomerism

The data presented in the table above reveals several key trends in the UV-Vis absorption spectra of quinoline carboxylic acid derivatives. These trends can be rationalized by considering the electronic effects of the substituents and the position of the carboxylic acid group.

The Effect of Substituent Position (Isomerism)

The position of the carboxylic acid group on the quinoline ring significantly influences the electronic transitions and, consequently, the absorption spectrum. For instance, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid exhibit distinct λmax values. This difference arises from the varying degree of conjugation between the carboxylic acid group and the quinoline nucleus depending on its position. Theoretical studies involving Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in elucidating these differences in electronic structure and predicting their impact on the absorption spectra.[5][6]

The Impact of Electron-Donating and Electron-Withdrawing Groups

The introduction of additional substituents to the quinoline carboxylic acid framework leads to predictable shifts in the absorption maxima.

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and phenyl (-C₆H₅) groups, particularly when conjugated with the quinoline system, generally cause a bathochromic shift (a shift to longer wavelengths). This is evident in the comparison between quinoline-4-carboxylic acid and its 2-methyl and 2-phenyl derivatives.[2] The phenyl group, with its extended π-system, leads to a more significant red shift than the methyl group. This effect is a direct consequence of the EDG increasing the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and requiring less energy (longer wavelength light) for electronic excitation.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like the nitro group (-NO₂) typically induce a significant bathochromic shift, especially when they extend the conjugation of the system. The strong electron-withdrawing nature of the nitro group can lead to intramolecular charge transfer (ICT) character in the electronic transition, substantially lowering the energy required for excitation.

  • Auxochromes: Groups like the hydroxyl (-OH) and amino (-NH₂) groups, when attached to the aromatic ring, can also cause a bathochromic shift.[1][4] The non-bonding electrons on the oxygen or nitrogen atoms can participate in resonance with the quinoline π-system, extending the chromophore and lowering the transition energy.

The Role of the Solvent: Solvatochromism

The polarity of the solvent can have a profound effect on the UV-Vis spectra of quinoline carboxylic acid derivatives, a phenomenon known as solvatochromism .[7][8] Polar solvents can stabilize the ground and/or excited states of a molecule to different extents through dipole-dipole interactions and hydrogen bonding.

  • For π → π transitions*, an increase in solvent polarity generally leads to a small bathochromic shift . This is because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

  • For n → π transitions, an increase in solvent polarity often results in a hypsochromic shift (a shift to shorter wavelengths). This is because the non-bonding electrons are stabilized by hydrogen bonding with the protic solvent, increasing the energy required to promote them to the π orbital.

Understanding these solvatochromic effects is crucial for accurately interpreting and comparing spectra recorded in different solvents.

Experimental Protocols

To ensure the generation of reliable and reproducible UV-Vis absorption data, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a UV-grade solvent in which the analyte is sufficiently soluble and which is transparent in the wavelength range of interest. Ethanol is a common and versatile choice for many quinoline derivatives.

  • Stock Solution Preparation: Accurately weigh a small amount of the quinoline carboxylic acid derivative and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0 absorbance units.

Spectrophotometer Setup and Measurement

experimental_workflow

  • Instrument Initialization: Turn on the spectrophotometer and allow it to warm up and perform its self-diagnostic checks as per the manufacturer's instructions.

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent and place it in the sample holder. Record a baseline spectrum to subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (typically 200-500 nm for these compounds).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the absorbance value at each maximum. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Logical Framework for Spectral Interpretation

The interpretation of the UV-Vis spectra of quinoline carboxylic acid derivatives should follow a logical progression to extract the maximum structural and electronic information.

spectral_interpretation

Conclusion

The UV-Vis absorption spectra of quinoline carboxylic acid derivatives provide a wealth of information about their electronic structure. By systematically comparing the spectra of different isomers and substituted analogues, clear structure-spectra relationships emerge. Electron-donating groups and extended conjugation typically lead to bathochromic shifts, while the effect of electron-withdrawing groups can be more complex and may involve intramolecular charge transfer. Furthermore, the choice of solvent can significantly influence the observed spectra. A thorough understanding of these principles, supported by robust experimental data and theoretical calculations, is an invaluable asset for any scientist working with these important heterocyclic compounds.

References

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